Product packaging for Gemilukast(Cat. No.:CAS No. 1232861-58-3)

Gemilukast

Número de catálogo: B607625
Número CAS: 1232861-58-3
Peso molecular: 601.7 g/mol
Clave InChI: SILHYVDKGHXGBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Gemilukast (also known as ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. It exhibits high-affinity binding with IC50 values of 1.7 nM for human CysLT1 and 25 nM for human CysLT2 . This mechanism of action distinguishes it from earlier, single-receptor antagonists like montelukast and zafirlukast, which only target CysLT1 . By simultaneously blocking both primary cysteinyl leukotriene receptors, this compound provides a broader suppression of the pro-inflammatory effects of leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in bronchoconstriction, vascular permeability, and eosinophil recruitment . Preclinical studies have demonstrated its potent efficacy in animal models of asthma, showing significant reduction in bronchoconstriction at low oral doses . The compound has progressed to Phase II clinical trials for the treatment of asthma . Beyond its primary research application in respiratory diseases, the dual antagonism of CysLT receptors has sparked interest in other research fields. Given the expression of these receptors in the brain and their potential role in neuroinflammation, this compound may also have research value in investigating neurodegenerative conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H37F2NO5 B607625 Gemilukast CAS No. 1232861-58-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232861-58-3
Record name Gemilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEMILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ONO-6950 (Gemilukast): A Technical Guide to a Dual CysLT1/CysLT2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is a potent and orally active small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[2] They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[3] While selective CysLT1 receptor antagonists like montelukast are established therapies for asthma, some patients exhibit an incomplete response. The discovery of the CysLT2 receptor, which is also activated by CysLTs and contributes to airway inflammation and contraction, has led to the hypothesis that dual antagonism of both CysLT1 and CysLT2 receptors could offer a more comprehensive and effective therapeutic approach. ONO-6950 was developed to address this hypothesis and has been evaluated in preclinical and clinical studies for the treatment of asthma. This technical guide provides an in-depth overview of the core pharmacology of ONO-6950, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation.

Core Data Summary

Table 1: In Vitro Antagonist Activity of ONO-6950
Receptor TargetSpeciesAssay TypeIC50 (nM)Reference
CysLT1HumanIntracellular Calcium Signaling1.7
CysLT2HumanIntracellular Calcium Signaling25
CysLT1Guinea PigIntracellular Calcium Signaling6.3
CysLT2Guinea PigIntracellular Calcium Signaling8.2
Table 2: In Vivo Efficacy of ONO-6950 in Guinea Pig Models of Asthma
ModelAgonistEndpointONO-6950 Dose (p.o.)EffectReference
Normal Guinea PigLTD4Bronchoconstriction0.3 - 1 mg/kgFull attenuation
Normal Guinea PigLTD4Airway Vascular Hyperpermeability0.3 mg/kgComplete inhibition
S-hexyl GSH-treated Guinea PigLTC4Bronchoconstriction≥ 3 mg/kgAlmost complete inhibition
S-hexyl GSH-treated Guinea PigLTC4Airway Vascular Hyperpermeability≥ 3 mg/kgAlmost complete inhibition
Ovalbumin-sensitized Guinea PigOvalbuminAntigen-induced Bronchoconstriction0.1 - 3 mg/kgDose-dependent inhibition

p.o. = oral administration

Signaling Pathways and Mechanism of Action

The cysteinyl leukotrienes mediate their pro-inflammatory effects through the activation of two key G protein-coupled receptors, CysLT1 and CysLT2. ONO-6950 exerts its therapeutic effect by competitively blocking the binding of LTC4 and LTD4 to both of these receptors, thereby inhibiting their downstream signaling cascades.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_response Cellular Response CysLT1 CysLT1 Receptor Gq_1 Gq CysLT1->Gq_1 activates CysLT2 CysLT2 Receptor Gq_2 Gq CysLT2->Gq_2 activates LTC4 LTC4 LTC4->CysLT1 LTC4->CysLT2 LTD4 LTD4 LTD4->CysLT1 LTD4->CysLT2 PLC_1 PLC Gq_1->PLC_1 activates IP3_1 IP3 PLC_1->IP3_1 produces Ca_1 Ca²⁺ Mobilization IP3_1->Ca_1 induces Response Bronchoconstriction Increased Vascular Permeability Inflammation Ca_1->Response PLC_2 PLC Gq_2->PLC_2 activates IP3_2 IP3 PLC_2->IP3_2 produces Ca_2 Ca²⁺ Mobilization IP3_2->Ca_2 induces Ca_2->Response ONO6950 ONO-6950 ONO6950->CysLT1 inhibits ONO6950->CysLT2 inhibits

Caption: CysLT Signaling and ONO-6950 Inhibition.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the method to determine the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors by measuring changes in intracellular calcium concentration.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing human CysLT1 or CysLT2 receptors.

  • Cell culture medium (e.g., Ham's F-12) with supplements.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • LTD4 (for CysLT1) and LTC4 (for CysLT2) as agonists.

  • ONO-6950.

  • 96- or 384-well black-wall, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the CysLT1 or CysLT2 expressing CHO cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid (to prevent dye leakage). Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of ONO-6950 in the assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: After the dye loading incubation, add the different concentrations of ONO-6950 to the respective wells and incubate for a further 15-30 minutes.

  • Measurement of Calcium Flux: Place the microplate into the FLIPR instrument. Set the instrument to record fluorescence intensity over time. Establish a baseline fluorescence reading for each well.

  • Agonist Addition: The instrument's integrated pipettor adds the agonist solution to all wells simultaneously.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes after agonist addition to capture the peak calcium response.

  • Data Analysis: The antagonist activity of ONO-6950 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of ONO-6950 and fitting the data to a four-parameter logistic equation.

In Vivo Guinea Pig Bronchoconstriction Model

This protocol outlines the procedure to evaluate the in vivo efficacy of ONO-6950 in preventing agonist-induced bronchoconstriction in guinea pigs.

Materials:

  • Male Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital sodium).

  • Tracheal cannula.

  • Plethysmograph or lung function measurement system.

  • Nebulizer for aerosolized agonist delivery.

  • LTD4 or LTC4 as bronchoconstricting agents.

  • ONO-6950 formulated for oral administration.

  • S-hexyl glutathione (S-hexyl GSH) for LTC4-induced bronchoconstriction model.

Procedure:

  • Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs at specified times before the agonist challenge.

  • Anesthesia and Surgical Preparation: Anesthetize the guinea pig. Perform a tracheotomy and insert a tracheal cannula. Place the animal in a plethysmograph to measure changes in airway resistance or a similar parameter of lung function.

  • Baseline Measurement: Record the baseline respiratory parameters for a stable period.

  • Agonist Challenge: Expose the animal to an aerosol of the bronchoconstricting agonist (LTD4 or LTC4) for a defined period. For LTC4-induced bronchoconstriction, animals are pre-treated with S-hexyl GSH to inhibit LTC4 metabolism.

  • Measurement of Bronchoconstriction: Continuously monitor and record the changes in airway resistance or other lung function parameters for a set time after the agonist challenge.

  • Data Analysis: The degree of bronchoconstriction is quantified as the peak increase in airway resistance from baseline. The protective effect of ONO-6950 is calculated as the percentage inhibition of the bronchoconstrictor response in the vehicle-treated group.

In Vivo Airway Vascular Hyperpermeability Assay (Miles Assay)

This protocol details the measurement of vascular permeability in the airway of guinea pigs and the inhibitory effect of ONO-6950.

Materials:

  • Male Hartley guinea pigs.

  • ONO-6950 for oral administration.

  • LTD4 or LTC4.

  • Evans blue dye (1% solution in saline).

  • Saline.

  • Formamide.

  • Spectrophotometer.

Procedure:

  • Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs.

  • Dye Injection: After a specified time, inject Evans blue dye intravenously.

  • Agonist Administration: Immediately after the dye injection, administer the permeability-inducing agonist (LTD4 or LTC4) intravenously.

  • Dye Extravasation: Allow the dye to extravasate into the tissues for a defined period (e.g., 30 minutes).

  • Tissue Collection and Dye Extraction: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Dissect the trachea and lungs. Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans blue in formamide. The inhibitory effect of ONO-6950 is determined by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of ONO-6950 in a guinea pig model of allergic asthma.

Experimental_Workflow start Start: Ovalbumin Sensitization of Guinea Pigs dosing Oral Administration of ONO-6950 or Vehicle start->dosing challenge Antigen Challenge (Aerosolized Ovalbumin) dosing->challenge measurement Measurement of Bronchoconstriction (e.g., Airway Resistance) challenge->measurement analysis Data Analysis: % Inhibition of Bronchoconstriction measurement->analysis end End: Efficacy Determination analysis->end

References

Gemilukast: A Technical Guide to its Chemical Structure, Properties, and Dual Antagonism of Cysteinyl Leukotriene Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2).[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the signaling pathways modulated by this compound and presents methodologies for key in vivo and in vitro experiments that characterize its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule characterized by a distinctive structure containing a triple bond and dicarboxylic acid moieties.[3] Its systematic IUPAC name is 4-fluoro-7-(2-(4-(4-(3-fluoro-2-methylphenyl)butoxy)phenyl)ethynyl)-2-methyl-1H-indole-1,3-dibutanoic acid.

Chemical Structure

Caption: Chemical structure of this compound (ONO-6950).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C36H37F2NO5
Molecular Weight 601.68 g/mol
Appearance White to off-white solid
CAS Number 1232861-58-3
SMILES O=C(O)CCCN1C(C)=C(CCCC(O)=O)C2=C1C(C#CC3=CC=C(OCCCCC4=CC=CC(F)=C4C)=C3)=CC=C2F
InChI Key SILHYVDKGHXGBL-UHFFFAOYSA-N
Solubility DMSO: ≥ 100 mg/mL (166.20 mM)
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 4 mg/mL (6.65 mM)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.

Mechanism of Action and Signaling Pathways

This compound functions as a dual antagonist of the CysLT1 and CysLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are activated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.

Receptor Binding Affinity

This compound exhibits high-affinity binding to both human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively. For comparison, the widely used CysLT1 antagonist montelukast has an IC50 of 0.46 nM for the CysLT1 receptor.

Signaling Pathways

Both CysLT1 and CysLT2 receptors are coupled to Gq alpha subunit G-proteins. Upon activation by cysteinyl leukotrienes, these receptors initiate a signaling cascade through the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and leukocyte activation. This compound competitively binds to CysLT1 and CysLT2 receptors, thereby blocking the binding of cysteinyl leukotrienes and inhibiting these downstream signaling events.

CysLT_Signaling_Pathway CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Activates CysLT2R CysLT2 Receptor CysLTs->CysLT2R Activates This compound This compound This compound->CysLT1R Antagonizes This compound->CysLT2R Antagonizes Gq Gq Protein CysLT1R->Gq Activates CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Pathophysiological Responses (e.g., Bronchoconstriction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's antagonism of CysLT receptor signaling.

Key Experimental Data and Protocols

The pharmacological effects of this compound have been characterized in several key in vivo and in vitro studies.

In Vitro Receptor Antagonism
  • Experiment: Inhibition of cysteinyl leukotriene-induced intracellular calcium signaling.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing either human or guinea pig CysLT1 or CysLT2 receptors are cultured.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The appropriate agonist (LTD4 for CysLT1, LTC4 for CysLT2) is added to stimulate the receptors.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • IC50 values are calculated from the concentration-response curves.

  • Results: this compound demonstrated potent antagonism of both human and guinea pig CysLT1 and CysLT2 receptors.

In Vivo Bronchoconstriction Models in Guinea Pigs

Bronchoconstriction_Workflow cluster_animal_prep Animal Preparation cluster_challenge Bronchoconstrictor Challenge cluster_measurement Measurement & Analysis animal Guinea Pig sensitization Sensitization (for OVA model) (e.g., Ovalbumin) animal->sensitization treatment Oral Administration (this compound, Montelukast, or Vehicle) animal->treatment sensitization->treatment challenge Intravenous Infusion of LTC4 or LTD4, or Inhalation of OVA treatment->challenge measurement Measure Airway Resistance (e.g., using Konzett-Rössler method) challenge->measurement analysis Calculate Inhibition of Bronchoconstriction measurement->analysis

Caption: Experimental workflow for in vivo bronchoconstriction studies.

  • LTD4-Induced Bronchoconstriction (CysLT1-mediated):

    • Protocol:

      • Male Hartley guinea pigs are anesthetized.

      • A tracheal cannula is inserted for artificial ventilation, and changes in airway resistance are measured.

      • This compound or a comparator (e.g., montelukast) is administered orally at various doses (e.g., 0.3-1 mg/kg) at a set time before the challenge.

      • LTD4 is administered intravenously to induce bronchoconstriction.

      • The inhibitory effect of the test compound on the increase in airway resistance is calculated.

    • Results: this compound fully attenuated LTD4-induced bronchoconstriction.

  • LTC4-Induced Bronchoconstriction (CysLT1 and CysLT2-mediated):

    • Protocol:

      • Similar to the LTD4 model, but guinea pigs are pre-treated with S-hexyl glutathione (GSH) to inhibit the conversion of LTC4 to LTD4, thus isolating the CysLT2-mediated effects.

      • This compound is administered orally at various doses (e.g., 0.03-10 mg/kg).

      • LTC4 is administered intravenously to induce bronchoconstriction.

      • Inhibition of bronchoconstriction is measured.

    • Results: this compound dose-dependently attenuated LTC4-induced bronchoconstriction, with almost complete inhibition at 3 mg/kg. Its effect was significantly stronger than that of montelukast at doses of 1 mg/kg or more.

  • Antigen-Induced Bronchoconstriction:

    • Protocol:

      • Guinea pigs are actively sensitized with ovalbumin (OVA).

      • Animals are pre-treated with pyrilamine (an antihistamine) and indomethacin (a cyclooxygenase inhibitor) to isolate the leukotriene-mediated response.

      • This compound is administered orally (e.g., 0.1-3 mg/kg).

      • Animals are challenged with an aerosol of OVA.

      • Inhibition of the resulting bronchoconstriction is measured.

    • Results: this compound dose-dependently inhibited OVA-induced bronchoconstriction.

In Vivo Airway Vascular Hyperpermeability
  • Protocol:

    • Guinea pigs are anesthetized.

    • This compound is administered orally at various doses (e.g., 0.03-1 mg/kg).

    • Evans blue dye is injected intravenously as a marker for plasma extravasation.

    • LTD4 is administered intravenously to induce vascular leakage in the airway.

    • The amount of dye extravasated into the tracheal tissue is quantified spectrophotometrically.

  • Results: this compound dose-dependently attenuated LTD4-induced airway vascular hyperpermeability, with complete inhibition at 0.3 mg/kg.

Conclusion

This compound is a novel, orally active dual CysLT1/CysLT2 receptor antagonist with a well-characterized chemical structure and pharmacological profile. Its ability to potently inhibit the signaling of both major cysteinyl leukotriene receptors distinguishes it from selective CysLT1 antagonists. The experimental data robustly demonstrate its efficacy in preclinical models of asthma, suggesting its potential as a therapeutic agent for respiratory diseases where both CysLT1 and CysLT2 receptors play a pathological role. The detailed methodologies provided herein serve as a foundation for further research and development of this and similar compounds.

References

Gemilukast (ONO-6950): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active, small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2][3][4] Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions, responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[5] By targeting both CysLT1 and CysLT2 receptors, this compound offers a dual-antagonism approach that may provide enhanced therapeutic benefit over existing CysLT1-selective antagonists, particularly in patient populations that are non-responsive to current therapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data.

Introduction

The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are key mediators in the inflammatory cascade of allergic asthma. They exert their effects through binding to CysLT receptors, primarily CysLT1 and CysLT2. While CysLT1 receptor antagonists like montelukast and zafirlukast are established asthma therapies, a subset of patients shows a limited response. The CysLT2 receptor, also implicated in airway contraction and inflammation, presents a promising target for more comprehensive therapeutic intervention. This compound was developed as a dual antagonist with the hypothesis that blocking both receptors could lead to more potent and broader efficacy.

Chemical Properties

This compound is a novel synthetic molecule featuring a distinctive structure that includes a triple bond and dicarboxylic acid moieties.

PropertyValue
IUPAC Name 4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Molecular Formula C36H37F2NO5
Molecular Weight 601.7 g/mol
CAS Number 1232861-58-3

Mechanism of Action

This compound functions as a competitive antagonist at both CysLT1 and CysLT2 receptors. By binding to these receptors, it prevents the downstream signaling initiated by cysteinyl leukotrienes. This dual antagonism inhibits the physiological responses mediated by both receptor subtypes, including bronchoconstriction and inflammatory cell infiltration.

CysLT1 CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Airway Inflammation (Eosinophil Recruitment, Vascular Permeability) CysLT1->Inflammation CysLT2 CysLT2 Receptor CysLT2->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTs->CysLT1 CysLTs->CysLT2 This compound This compound (ONO-6950) This compound->CysLT1 This compound->CysLT2

Figure 1: this compound's Mechanism of Action.

Quantitative Pharmacological Data

In Vitro Receptor Antagonist Activity

The inhibitory potency of this compound was determined using in vitro assays.

Receptor TargetSpeciesAssay TypeIC50 (nM)Reference
CysLT1 HumanCalcium Mobilization1.7
CysLT2 HumanCalcium Mobilization25
CysLT1 Guinea PigCalcium Mobilization6.3
CysLT2 Guinea PigCalcium Mobilization8.2
In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in attenuating asthma-related symptoms in guinea pig models.

Animal ModelChallenge AgentThis compound Dose (p.o.)EffectReference
Guinea PigLTC40.03 - 10 mg/kgDose-dependent attenuation of bronchoconstriction (complete inhibition at 3 mg/kg)
Guinea PigLTD40.03 - 1 mg/kgDose-dependent attenuation of airway vascular hyperpermeability (complete inhibition at 0.3 mg/kg)
Ovalbumin-sensitized Guinea PigOvalbumin (Antigen)0.1 - 3 mg/kgDose-dependent inhibition of bronchoconstriction

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the antagonist activity of this compound at the CysLT1 and CysLT2 receptors.

Start Start Cell_Culture Culture CHO-K1 cells stably expressing human CysLT1 or CysLT2 receptors Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Preincubation Pre-incubate cells with varying concentrations of this compound Dye_Loading->Preincubation Agonist_Addition Add CysLT receptor agonist (LTD4 for CysLT1, LTC4 for CysLT2) Preincubation->Agonist_Addition Measurement Measure changes in intracellular calcium concentration via fluorescence Agonist_Addition->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Figure 2: In Vitro Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CysLT1 or CysLT2 receptor are cultured in appropriate media and conditions.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of intracellular calcium levels.

  • Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound for a specified period to allow for receptor binding.

  • Agonist Stimulation: A CysLT receptor agonist (LTD4 for CysLT1-expressing cells or LTC4 for CysLT2-expressing cells) is added to the cells to induce a calcium response.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by calculating the IC50 value, which is the concentration of the drug that inhibits 50% of the maximal response to the agonist.

In Vivo Guinea Pig Asthma Model

This model is used to evaluate the efficacy of this compound in a living organism.

Start Start Sensitization Sensitize guinea pigs with ovalbumin (OVA) to induce an allergic phenotype Start->Sensitization Drug_Admin Administer this compound orally (p.o.) at varying doses Sensitization->Drug_Admin Challenge Challenge animals with inhaled OVA, LTC4, or LTD4 to induce bronchoconstriction Drug_Admin->Challenge Measurement Measure airway resistance and/or vascular permeability Challenge->Measurement Analysis Compare responses between This compound-treated and control groups Measurement->Analysis End End Analysis->End

Figure 3: In Vivo Guinea Pig Asthma Model Workflow.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used for these studies.

  • Sensitization (for antigen-challenge models): Animals are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections to induce an allergic phenotype.

  • Drug Administration: this compound is administered orally (per os) at various doses.

  • Challenge: After a set period following drug administration, the animals are challenged with either an inhaled CysLT (LTC4 or LTD4) or the sensitizing antigen (OVA) to induce an asthmatic response.

  • Measurement of Airway Response: Bronchoconstriction is assessed by measuring changes in airway resistance. Airway vascular hyperpermeability can also be measured.

  • Data Analysis: The effects of this compound are evaluated by comparing the airway responses in the drug-treated groups to those in a vehicle-treated control group.

Clinical Development

This compound has been evaluated in Phase II clinical trials for the treatment of asthma. In a study involving subjects with mild allergic asthma, this compound (200 mg) was shown to significantly attenuate both the early and late asthmatic responses to allergen challenge compared to placebo. The effects were comparable to those of montelukast.

Conclusion

This compound (ONO-6950) is a potent dual antagonist of the CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Its unique mechanism of targeting both key cysteinyl leukotriene receptors suggests it may offer a valuable therapeutic option for asthma management, potentially addressing the needs of patients who do not respond adequately to existing therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various asthma patient populations.

References

The Role of the Cysteinyl Leukotriene 2 Receptor (CysLT₂R) in Asthma Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the cysteinyl leukotriene 2 receptor (CysLT₂R), a G protein-coupled receptor increasingly implicated in the pathophysiology of asthma. While the type 1 receptor (CysLT₁R) is the well-established target of current leukotriene receptor antagonist therapies, emerging evidence reveals distinct and critical roles for CysLT₂R in driving key features of asthma, particularly in severe and aspirin-exacerbated respiratory disease (AERD). This guide details the receptor's signaling pathways, its function in airway inflammation and remodeling, and the experimental methodologies used to elucidate its role.

Molecular Profile and Ligand Interactions

Cysteinyl leukotrienes (CysLTs)—LTC₄, LTD₄, and LTE₄—are potent lipid mediators synthesized by immune cells like mast cells, eosinophils, and macrophages.[1][2] They exert their effects by binding to specific CysLT receptors. The CysLT₂R is a G protein-coupled receptor that shares only 38% amino acid sequence homology with the CysLT₁R.[1][3] This structural difference underlies their distinct pharmacological profiles. While CysLT₁R binds LTD₄ with the highest affinity, CysLT₂R binds both LTC₄ and LTD₄ with similar, albeit lower, affinity.[1]

Table 1: Ligand Binding Affinities for CysLT Receptors

Receptor High-Affinity Ligand(s) Approximate Affinity Reference
CysLT₁R LTD₄ 10⁻⁹ M

| CysLT₂R | LTC₄, LTD₄ | 10⁻⁸ M (for both) | |

CysLT₂R is expressed on a wide array of cells relevant to asthma pathophysiology, including bronchial smooth muscle, airway epithelium, endothelial cells, and numerous immune cells such as eosinophils, macrophages, mast cells, and dendritic cells. Its expression is notably increased in the lungs of asthmatic mice, suggesting a regulated role in disease progression.

Core Signaling Pathways in Asthma

CysLT₂R activation triggers signaling cascades that are distinct from and, at times, interactive with CysLT₁R pathways. These pathways are central to its pro-inflammatory function in the airways.

A critical function of CysLT₂R in asthma is its ability to amplify type 2 immunity. Activation of CysLT₂R on lung epithelial cells by its ligands (e.g., LTC₄) induces the expression and release of the alarmin cytokine Interleukin-33 (IL-33). IL-33 is a potent activator of Group 2 innate lymphoid cells (ILC2s), which respond by expanding and producing large quantities of type 2 cytokines, IL-5 and IL-13. These cytokines, in turn, are major drivers of eosinophilic inflammation and airway hyperresponsiveness, creating a powerful feed-forward loop that sustains and exacerbates allergic airway disease. This pathway is particularly relevant in severe asthma subtypes like AERD, which are characterized by marked overproduction of CysLTs.

CysLT2R_IL33_ILC2_Pathway cluster_epithelium Lung Epithelial Cell cluster_ilc2 Group 2 Innate Lymphoid Cell (ILC2) ligand LTC₄ / LTD₄ cyslt2r CysLT₂R ligand->cyslt2r Binds il33_production IL-33 Production cyslt2r->il33_production Activates il33_release IL-33 (secreted) il33_production->il33_release Leads to il33r IL-33R (ST2) il33_release->il33r Binds ilc2_activation ILC2 Expansion & Activation il33r->ilc2_activation Activates cytokines IL-5, IL-13 ilc2_activation->cytokines Releases eosinophilia Eosinophilic Inflammation cytokines->eosinophilia ahr Airway Hyperresponsiveness cytokines->ahr

Caption: CysLT₂R-IL-33-ILC2 signaling axis in asthma.

CysLT₁R and CysLT₂R can form heterodimers when co-expressed on the same cell, such as mast cells. This physical interaction appears to be a mechanism of negative regulation, where the presence and activation of CysLT₂R can down-modulate the signaling output from CysLT₁R. For instance, in mast cells, knockdown of CysLT₂R potentiated LTD₄-induced signaling that is mediated by CysLT₁R. This cross-talk suggests a complex interplay between the two receptors in modulating the cellular response to CysLTs, where CysLT₂R may act as a brake on certain CysLT₁R-driven functions like mitogenic responses.

Receptor_Cross_Regulation cyslt1r CysLT₁R High affinity for LTD₄ heterodimer CysLT₁R-CysLT₂R Heterodimer Modulated Signaling cyslt1r->heterodimer cyslt2r CysLT₂R Binds LTC₄ & LTD₄ cyslt2r->heterodimer signaling_outcome Down-modulation of CysLT₁R Signaling (e.g., mitogenesis) heterodimer->signaling_outcome Results in

Caption: Heterodimerization and cross-regulation of CysLT₁R and CysLT₂R.

Role in the Pathophysiological Hallmarks of Asthma

Activation of CysLT₂R contributes to the cardinal features of asthma: inflammation, bronchoconstriction, and airway remodeling.

  • Airway Inflammation: The primary role of CysLT₂R in inflammation appears to be through the amplification of type 2 immune responses via the IL-33/ILC2 axis, leading to eosinophil recruitment. Studies using the selective CysLT₂R antagonist BayCysLT₂RA in mouse models of asthma demonstrated significant inhibition of antigen-induced increases in eosinophils and mononuclear cells in the lung.

  • Bronchoconstriction: CysLT₂R is expressed on bronchial smooth muscle, but its direct contribution to bronchoconstriction is less pronounced than that of CysLT₁R. However, in isolated bronchi from some human asthmatic subjects, CysLT₂R antagonism suppressed antigen-induced contractions, and dual antagonism of both CysLT₁ and CysLT₂ receptors produced an additive inhibitory effect. This suggests that CysLT₂R may play a role in bronchoconstriction in certain asthma populations.

  • Airway Remodeling: The role of CysLT₂R in airway remodeling is an emerging area of research. In mouse models, treatment with a CysLT₂R antagonist tended to suppress the development of airway remodeling. Given the receptor's known role in fibrosis in other contexts and its ability to drive the production of pro-remodeling cytokines like IL-13, it is plausible that CysLT₂R contributes to long-term structural changes in the asthmatic airway.

Quantitative Data from Preclinical and In Vitro Studies

Pharmacological tools and animal models have been crucial for quantifying the contribution of CysLT₂R to asthma pathophysiology.

Table 2: Pharmacological Inhibition of CysLT₂R

Compound Type Model / System Key Finding IC₅₀ / Effect Size Reference
BayCysLT₂RA Selective CysLT₂R Antagonist OVA-induced mouse asthma model Inhibited leukocyte infiltration into the lung Significant reduction in eosinophils & mononuclear cells
HAMI3379 Selective CysLT₂R Antagonist Stably transfected CysLT₂R cell line Antagonized LTC₄/LTD₄-induced Ca²⁺ mobilization 4.4 nM (vs LTC₄), 3.8 nM (vs LTD₄)
ONO-6950 Dual CysLT₁/₂R Antagonist Human isolated bronchi (asthmatic) Additive inhibition of anaphylactic contractions (with CysLT₁R antagonist) Additive suppression observed

| ONO-6950 | Dual CysLT₁/₂R Antagonist | Mild allergic asthma subjects (allergen challenge) | Attenuated early and late asthmatic responses and sputum eosinophils | Significant attenuation vs. placebo (P < 0.05) | |

Table 3: CysLT₂R Expression Changes in Asthma Models

Model System Tissue/Cell Change in Expression Method Reference
OVA-challenged BALB/c Mice Lung tissue Increased Immunohistochemistry, Flow Cytometry
OVA-challenged BALB/c Mice Lung tissue Shift in CysLT₁R:CysLT₂R ratio from 1:0.43 to 1:0.65 Western Blot

| Human Asthma Subjects | Bronchial smooth muscle, epithelium, alveolar leukocytes | Detected (variable in non-asthma) | Immunohistochemistry | |

Key Experimental Protocols

The following methodologies are central to the study of CysLT₂R in asthma.

This is the most common animal model used to study allergic asthma. It involves sensitizing the animal to an allergen (OVA) and then challenging the airways to elicit an inflammatory response.

Protocol Summary:

  • Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Al(OH)₃) on days 0 and 14.

  • Challenge: Mice are subsequently challenged with aerosolized or intratracheal OVA for several consecutive days (e.g., days 21-24) to induce airway inflammation.

  • Treatment: Putative therapeutic agents, such as a CysLT₂R antagonist, are administered before or during the challenge phase.

  • Analysis: 24-48 hours after the final challenge, endpoints are assessed. This includes analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts, measuring airway hyperresponsiveness, and processing lung tissue for histology (to assess inflammation and remodeling) and receptor expression studies.

Experimental_Workflow_OVA_Model cluster_protocol OVA Mouse Model Workflow sensitization Sensitization (Day 0, 14) i.p. OVA + Al(OH)₃ challenge Airway Challenge (e.g., Day 21-24) Inhaled OVA sensitization->challenge Wait 1-2 weeks analysis Endpoint Analysis (Day 25) BALF, Histology, AHR challenge->analysis Wait 24-48h treatment Treatment (e.g., CysLT₂R Antagonist) treatment->challenge Administer during challenge phase

References

Investigational New Drug ONO-6950 (Gemilukast): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is an investigational new drug developed by Ono Pharmaceutical Co., Ltd. It is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, and mucus secretion.[3][4][5] By blocking both CysLT1 and CysLT2 receptors, ONO-6950 has the potential to offer a more comprehensive therapeutic approach for asthma compared to selective CysLT1 receptor antagonists like montelukast. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ONO-6950.

Mechanism of Action

ONO-6950 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and CysLT2 receptors. This dual antagonism prevents the downstream signaling pathways initiated by cysteinyl leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

cluster_ligands Cysteinyl Leukotrienes cluster_receptors Receptors cluster_effects Pathophysiological Effects LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 CysLT2 CysLT2 Receptor LTC4->CysLT2 LTD4 LTD4 LTD4->CysLT1 LTD4->CysLT2 LTE4 LTE4 LTE4->CysLT1 LTE4->CysLT2 Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Airway Inflammation CysLT1->Inflammation Mucus Mucus Secretion CysLT1->Mucus CysLT2->Bronchoconstriction CysLT2->Inflammation CysLT2->Mucus ONO6950 ONO-6950 (this compound) ONO6950->CysLT1 ONO6950->CysLT2

Figure 1: Mechanism of action of ONO-6950.

Preclinical Pharmacology

The preclinical activity of ONO-6950 has been evaluated in a series of in vitro and in vivo studies.

In Vitro Receptor Antagonist Activity

The inhibitory activity of ONO-6950 against human and guinea pig CysLT1 and CysLT2 receptors was determined by measuring the inhibition of agonist-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing the recombinant receptors.

ReceptorSpeciesIC50 (nM)
CysLT1 Human1.7
Guinea Pig6.3
CysLT2 Human25
Guinea Pig8.2

Table 1: In Vitro Antagonist Activity of ONO-6950.

In Vivo Efficacy in Guinea Pig Models of Asthma

The efficacy of orally administered ONO-6950 was assessed in various guinea pig models of asthma, demonstrating its potent anti-bronchoconstrictive and anti-inflammatory effects.

1. Inhibition of Leukotriene-Induced Bronchoconstriction:

ONO-6950 demonstrated dose-dependent inhibition of bronchoconstriction induced by intravenous administration of LTC4 and LTD4.

AgonistONO-6950 Oral Dose (mg/kg)Inhibition of Bronchoconstriction
LTC4 0.03 - 10Dose-dependent attenuation, with almost complete inhibition at 3 mg/kg.
LTD4 0.3 - 1Full attenuation of CysLT1-mediated bronchoconstriction.

Table 2: Inhibition of Leukotriene-Induced Bronchoconstriction by ONO-6950 in Guinea Pigs.

2. Inhibition of LTD4-Induced Airway Vascular Hyperpermeability:

ONO-6950 effectively inhibited the increase in airway vascular permeability induced by LTD4.

ONO-6950 Oral Dose (mg/kg)Inhibition of Airway Vascular Hyperpermeability
0.03 - 1Dose-dependent attenuation, with complete inhibition at 0.3 mg/kg.

Table 3: Inhibition of LTD4-Induced Airway Vascular Hyperpermeability by ONO-6950 in Guinea Pigs.

3. Inhibition of Ovalbumin-Induced Bronchoconstriction in Sensitized Guinea Pigs:

In a model of allergic asthma, where guinea pigs were sensitized with ovalbumin (OVA), ONO-6950 demonstrated significant inhibition of antigen-induced bronchoconstriction.

ONO-6950 Oral Dose (mg/kg)Inhibition of OVA-Induced Bronchoconstriction
0.1 - 3Dose-dependent inhibition.

Table 4: Inhibition of Ovalbumin-Induced Bronchoconstriction by ONO-6950 in Sensitized Guinea Pigs.

Experimental Protocols

While detailed, step-by-step protocols for the key experiments with ONO-6950 are not publicly available, the following sections outline the general methodologies based on the published literature.

Intracellular Calcium Mobilization Assay

This assay is used to determine the antagonist activity of ONO-6950 at the CysLT1 and CysLT2 receptors.

A CHO cells expressing CysLT1 or CysLT2 receptors B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Incubate with varying concentrations of ONO-6950 B->C D Stimulate with a CysLT receptor agonist (LTC4 or LTD4) C->D E Measure changes in intracellular calcium concentration via fluorescence D->E F Calculate IC50 values E->F

Figure 2: General workflow for the intracellular calcium mobilization assay.

General Procedure:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human or guinea pig CysLT1 or CysLT2 receptor.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cell and becomes fluorescent upon binding to calcium.

  • Compound Incubation: The dye-loaded cells are then incubated with various concentrations of ONO-6950.

  • Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a specific CysLT receptor agonist (e.g., LTC4 or LTD4) to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

  • Data Analysis: The concentration of ONO-6950 that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

Guinea Pig Models of Asthma

1. Ovalbumin Sensitization: To mimic allergic asthma, guinea pigs are sensitized to the allergen ovalbumin (OVA). This typically involves one or more subcutaneous or intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, over a period of several days to weeks.

A Sensitization Phase (e.g., Day 0 & 14) B Administer Ovalbumin (OVA) with adjuvant (e.g., Al(OH)3) subcutaneously or intraperitoneally A->B C Challenge Phase (e.g., Day 21-28) D Administer ONO-6950 orally C->D E Expose to aerosolized OVA D->E F Measure Bronchoconstriction E->F

Figure 3: General experimental workflow for the ovalbumin-sensitized guinea pig model.

2. Measurement of Bronchoconstriction: Bronchoconstriction is typically assessed by measuring changes in airway resistance or pleural pressure. One common method involves placing a balloon-catheter in the pleural cavity to measure changes in pleural pressure, which correlate with airway resistance. Alternatively, changes in the peak pressure of the airway opening can be measured.

3. Measurement of Airway Vascular Hyperpermeability: This is often measured by quantifying the extravasation of a dye, such as Evans blue, into the airway tissue. The dye is injected intravenously, and after inducing the inflammatory response, the amount of dye that has leaked into the airway tissue is measured spectrophotometrically.

Clinical Development

ONO-6950 has been evaluated in Phase II clinical trials for the treatment of asthma.

Clinical Trial NCT01551147

This was a randomized, double-blind, placebo- and active-controlled, three-way crossover study to evaluate the efficacy and safety of ONO-6950 in patients with mild allergic asthma. Twenty-five subjects were enrolled, and 20 completed all three treatment periods. The study found that ONO-6950 was well-tolerated and significantly attenuated both the early and late asthmatic responses to allergen challenge compared to placebo. There were no significant differences observed between ONO-6950 and the active comparator, montelukast.

Clinical Trial NCT01536041

This was a placebo- and active-controlled study of ONO-6950 in asthmatic patients. The study was completed, but detailed results have not been publicly posted.

Current Development Status

As of the latest publicly available information from Ono Pharmaceutical's development pipeline (October 30, 2025), ONO-6950 (this compound) is not listed, and its current development status is unclear.

Conclusion

ONO-6950 (this compound) is a potent dual antagonist of CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Early-phase clinical trials suggested that it is well-tolerated and effective in attenuating asthmatic responses. However, the lack of recent updates on its clinical development program makes its future as a therapeutic agent for asthma uncertain. Further disclosure of clinical trial data and the company's development strategy is needed to fully assess the potential of this investigational new drug.

References

Gemilukast (ONO-6950): A Technical Guide to its Role in Allergic Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3][4] Cysteinyl leukotrienes (CysLTs) are powerful lipid mediators that play a central role in the pathophysiology of allergic inflammation, contributing to bronchoconstriction, eosinophil recruitment, mucus secretion, and plasma exudation.[2] By targeting both CysLT1 and CysLT2 receptors, this compound offers a broader mechanism of action compared to CysLT1-selective antagonists like montelukast. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound in the context of allergic inflammation, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Dual CysLT1/CysLT2 Receptor Antagonism

This compound exerts its anti-inflammatory effects by competitively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to both the CysLT1 and CysLT2 receptors. The CysLT1 receptor is the primary target of existing leukotriene receptor antagonists and is known to mediate many of the pro-inflammatory actions of LTD4. The CysLT2 receptor, also activated by LTC4 and LTD4, is implicated in airway contraction and inflammation, and its role is an area of active investigation. By inhibiting both receptors, this compound has the potential to provide more comprehensive control of the inflammatory cascade in allergic diseases.

Signaling Pathway

The cysteinyl leukotriene signaling pathway is a critical component of the inflammatory response in allergic diseases. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to the cysteinyl leukotrienes. These leukotrienes then bind to their respective receptors on various immune and structural cells, triggering a cascade of downstream effects that contribute to the symptoms of allergic inflammation.

Cysteinyl Leukotriene Signaling Pathway Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R LTD4->CysLT2R Inflammatory_Response Allergic Inflammation (Bronchoconstriction, Eosinophil Recruitment, Mucus Secretion, Plasma Exudation) CysLT1R->Inflammatory_Response CysLT2R->Inflammatory_Response This compound This compound (ONO-6950) This compound->CysLT1R Antagonism This compound->CysLT2R Antagonism

Caption: Cysteinyl Leukotriene Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Antagonist Activity of this compound
ReceptorSpeciesAssayIC50 (nM)Reference
CysLT1HumanCalcium Mobilization1.7
CysLT2HumanCalcium Mobilization25
CysLT1Guinea PigCalcium Mobilization6.3
CysLT2Guinea PigCalcium Mobilization8.2
Table 2: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma
ModelChallengeEndpointDose (p.o.)EffectReference
CysLT1-dependent AsthmaLTD4Bronchoconstriction0.1 mg/kg (24h prior)Potent Efficacy
Normal Guinea PigLTD4Bronchoconstriction & Vascular Hyperpermeability0.3 - 1 mg/kgFull Attenuation
S-hexyl GSH-treatedLTC4Bronchoconstriction & Vascular Hyperpermeability≥ 3 mg/kgAlmost Complete Inhibition
Ovalbumin-sensitizedAntigenBronchoconstriction3 mg/kgStrong Inhibition
Table 3: Clinical Efficacy of this compound in Mild Allergic Asthma
Study DesignTreatmentEndpointResultReference
3-way Crossover (N=20)This compound (200 mg q.d. for 8 days) vs. Montelukast (10 mg) and PlaceboMax % fall in FEV1 (Early & Late Phase)Significant attenuation vs. Placebo (P < 0.05)
3-way Crossover (N=20)This compound (200 mg q.d. for 8 days) vs. Montelukast (10 mg) and PlaceboAllergen-induced Sputum EosinophilsSignificant attenuation vs. Placebo

Note: There were no significant differences observed between this compound and montelukast in this study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Mobilization Assay

This protocol is a representative method for determining the antagonist activity of this compound at CysLT receptors.

Calcium Mobilization Assay Workflow start Start cell_culture CHO cells stably expressing human or guinea pig CysLT1 or CysLT2 receptors start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation Incubate with varying concentrations of this compound dye_loading->incubation stimulation Stimulate with CysLT agonist (LTC4 or LTD4) incubation->stimulation measurement Measure changes in intracellular calcium concentration via fluorescence detection stimulation->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or guinea pig CysLT1 or CysLT2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Addition: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: A CysLT agonist (LTD4 for CysLT1, LTC4 or LTD4 for CysLT2) is added to the wells to induce a calcium response.

  • Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated to determine the potency of this compound as a receptor antagonist.

In Vivo Guinea Pig Model of LTD4-Induced Bronchoconstriction

This protocol describes a common method to evaluate the in vivo efficacy of this compound against CysLT1-mediated bronchoconstriction.

Protocol:

  • Animal Model: Male Hartley guinea pigs are used for this model.

  • Drug Administration: this compound, montelukast, or vehicle is administered orally (p.o.) at specified doses and time points before the challenge.

  • Anesthesia and Instrumentation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug and challenge administration.

  • Bronchoconstriction Challenge: A bolus of LTD4 is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured as an index of bronchoconstriction.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LTD4-induced increase in pulmonary inflation pressure compared to the vehicle-treated group.

Clinical Trial in Mild Allergic Asthma

This protocol provides an overview of the clinical study design to assess the efficacy of this compound in an allergen challenge model.

Protocol:

  • Study Population: Non-smoking subjects with mild allergic asthma and a documented early (EAR) and late (LAR) asthmatic response to a relevant allergen.

  • Study Design: A randomized, three-way crossover study design is employed, with each subject receiving this compound (200 mg), montelukast (10 mg), and placebo once daily for 8 days in separate treatment periods.

  • Allergen Challenge: On day 7 of each treatment period, subjects undergo an inhaled allergen challenge two hours after the study drug administration.

  • Efficacy Endpoints:

    • Primary: The maximum percentage fall in Forced Expiratory Volume in 1 second (FEV1) and the area under the FEV1-time curve during the EAR (0-2 hours) and LAR (3-7 hours) post-challenge.

    • Secondary: Allergen-induced changes in sputum eosinophil counts and airway hyperresponsiveness to methacholine.

  • Data Analysis: The effects of this compound are compared to those of placebo and montelukast on the predefined endpoints.

Discussion and Future Directions

The available data strongly support the potent dual CysLT1/CysLT2 antagonist activity of this compound. In preclinical models of asthma, this compound has demonstrated significant efficacy in attenuating key features of allergic inflammation. A clinical study in mild allergic asthma has shown that this compound is effective in reducing allergen-induced bronchoconstriction and airway eosinophilia, with a safety and efficacy profile comparable to montelukast in this specific study population.

While the primary focus of the research to date has been on asthma, the mechanism of action of this compound suggests potential therapeutic utility in other allergic conditions where cysteinyl leukotrienes are implicated, such as allergic rhinitis. However, there is currently a lack of published preclinical or clinical studies specifically investigating the effects of this compound in models of allergic rhinitis. Future research should aim to explore the efficacy of this compound in this indication. Further clinical trials in broader asthma populations are also warranted to fully elucidate the potential benefits of dual CysLT1/CysLT2 receptor antagonism over selective CysLT1 blockade.

Conclusion

This compound is a promising dual CysLT1/CysLT2 receptor antagonist with a strong preclinical and emerging clinical profile for the treatment of allergic inflammatory diseases. Its ability to target both known cysteinyl leukotriene receptors may offer a more comprehensive therapeutic approach. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data and experimental methodologies that form the basis of its current evaluation. Further investigation into its role in allergic rhinitis and other inflammatory conditions is a logical next step in its clinical development.

References

Methodological & Application

Application Notes and Protocols for ONO-6950 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the action of CysLTs at both CysLT1 and CysLT2 receptors, ONO-6950 offers a promising therapeutic strategy for these conditions.[3][4][5]

These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors. The primary method described is an intracellular calcium mobilization assay, a robust and widely used technique for studying G-protein coupled receptor (GPCR) function.

Mechanism of Action: CysLT Receptor Signaling

CysLT1 and CysLT2 are Gq-protein coupled receptors. Upon binding of their endogenous ligands, such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), these receptors activate a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. This increase in intracellular calcium concentration triggers various cellular responses, including smooth muscle contraction and inflammation. ONO-6950 acts by competitively binding to CysLT1 and CysLT2 receptors, thereby preventing the binding of endogenous ligands and inhibiting the downstream calcium signaling.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane CysLT_Receptor CysLT1 / CysLT2 Receptor Gq Gq Protein CysLT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ligand LTC4 / LTD4 Ligand->CysLT_Receptor Binds ONO6950 ONO-6950 ONO6950->CysLT_Receptor Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ion ER->Ca_ion Releases Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_ion->Cellular_Response Triggers

CysLT Receptor Signaling Pathway

Quantitative Data: ONO-6950 Antagonist Activity

The potency of ONO-6950 as a dual CysLT1 and CysLT2 receptor antagonist has been determined through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Receptor TargetSpeciesIC50 (nM)Reference
CysLT1 Human1.7
CysLT2 Human25
CysLT1 Guinea Pig6.3
CysLT2 Guinea Pig8.2

Experimental Protocols

This section provides a detailed protocol for determining the antagonist activity of ONO-6950 using an intracellular calcium mobilization assay. This protocol is adaptable for both fluorescence-based (using Fura-2 AM) and luminescence-based (using Aequorin) detection methods.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed CHO-K1 cells stably expressing CysLT1 or CysLT2 receptors in a 96-well plate Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) or coelenterazine (for Aequorin) Incubate_Cells->Load_Dye Pre_Incubate Pre-incubate with varying concentrations of ONO-6950 or vehicle control Load_Dye->Pre_Incubate Add_Agonist Add a fixed concentration of agonist (LTD4 for CysLT1, LTC4 for CysLT2) Pre_Incubate->Add_Agonist Measure_Signal Measure the change in fluorescence or luminescence signal Add_Agonist->Measure_Signal Calculate_Response Calculate the percentage of inhibition of the agonist response by ONO-6950 Measure_Signal->Calculate_Response Generate_Curve Generate a dose-response curve Calculate_Response->Generate_Curve Determine_IC50 Determine the IC50 value Generate_Curve->Determine_IC50

ONO-6950 Antagonist Assay Workflow

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human CysLT1 or CysLT2 receptors.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator (Fluorescence): Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in the dispersion of Fura-2 AM.

  • Probenecid: An anion-transport inhibitor to prevent dye leakage from the cells.

  • Luminescent Reporter (Luminescence): Coelenterazine-h (for cells expressing Aequorin).

  • Agonists: Leukotriene D4 (LTD4) for CysLT1 and Leukotriene C4 (LTC4) for CysLT2.

  • Test Compound: ONO-6950 (this compound).

  • Control Antagonist: Montelukast (for CysLT1).

  • Plates: Black-walled, clear-bottom 96-well microplates for fluorescence assays; white, opaque-bottom 96-well plates for luminescence assays.

  • Instrumentation: A fluorescence plate reader with dual-wavelength excitation capabilities (for Fura-2) or a luminometer with an injector.

Protocol: Intracellular Calcium Mobilization Assay (Fluorescence-Based)
  • Cell Seeding:

    • The day before the assay, seed the CysLT1 or CysLT2 expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 and 1 mM Probenecid.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with 100 µL of assay buffer containing 1 mM Probenecid to remove extracellular dye.

    • After the final wash, add 100 µL of assay buffer with Probenecid to each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of ONO-6950 in assay buffer.

    • Add the desired volume of the ONO-6950 dilutions to the respective wells. Include a vehicle control (assay buffer alone) and a positive control antagonist (e.g., Montelukast for CysLT1).

    • Incubate the plate at room temperature for 10-20 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare the agonist solution (LTD4 for CysLT1, LTC4 for CysLT2) at a concentration that elicits a submaximal response (e.g., EC80).

    • Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the agonist into the wells and continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

Data Analysis
  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Calculate the peak response for each well after agonist addition.

  • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and the response in wells with a saturating concentration of a known antagonist (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the ONO-6950 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of ONO-6950 using cell-based assays. The intracellular calcium mobilization assay is a robust and reliable method to quantify the antagonist potency of compounds targeting CysLT1 and CysLT2 receptors. These assays are essential tools for researchers and drug development professionals working on novel therapeutics for asthma and other inflammatory disorders.

References

Application Notes and Protocols for Gemilukast Testing in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast (ONO-6950) is a potent and orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a central role in the pathophysiology of asthma. They are known to induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways, all of which contribute to the characteristic symptoms of asthma.[3][4] By blocking both CysLT1 and CysLT2 receptors, this compound offers a promising therapeutic strategy for the treatment of asthma.

These application notes provide detailed protocols for inducing asthma in common animal models and for testing the efficacy of this compound. The protocols for Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced asthma in rodents are outlined, as these are well-established and clinically relevant models that recapitulate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.

Signaling Pathway of Cysteinyl Leukotrienes in Asthma

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid by various inflammatory cells, including mast cells, eosinophils, and basophils. These mediators exert their pro-inflammatory effects by binding to CysLT1 and CysLT2 receptors on target cells in the airways. Activation of these receptors triggers a cascade of downstream signaling events that lead to the key pathological features of asthma. This compound, by antagonizing both CysLT1 and CysLT2 receptors, is designed to interrupt this signaling cascade.

CysLT_Pathway cluster_membrane Cell Membrane cluster_effects Pathophysiological Effects Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO LTA4 LTA4 5-LO->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R LTD4->CysLT2R Bronchoconstriction Bronchoconstriction CysLT1R->Bronchoconstriction Eosinophil Recruitment Eosinophil Recruitment CysLT1R->Eosinophil Recruitment Airway Hyperresponsiveness Airway Hyperresponsiveness CysLT1R->Airway Hyperresponsiveness Mucus Secretion Mucus Secretion CysLT2R->Mucus Secretion CysLT2R->Airway Hyperresponsiveness This compound This compound This compound->CysLT1R This compound->CysLT2R

Caption: Cysteinyl Leukotriene Signaling Pathway and the Action of this compound.

Animal Models of Asthma: Experimental Workflow

The successful evaluation of this compound in preclinical models of asthma requires a systematic workflow. This typically involves sensitization of the animals to an allergen, followed by repeated allergen challenges to induce an asthmatic phenotype. This compound or a vehicle control is then administered, and various endpoints are assessed to determine the compound's efficacy.

Experimental_Workflow Sensitization Sensitization (e.g., OVA/Alum i.p.) Challenge Allergen Challenge (e.g., OVA or HDM aerosol) Sensitization->Challenge Treatment Treatment Administration (this compound or Vehicle) Challenge->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis AHR Airway Hyperresponsiveness (AHR) Measurement Endpoint_Analysis->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Endpoint_Analysis->BALF Histology Lung Histology Endpoint_Analysis->Histology Cytokines Cytokine Analysis Endpoint_Analysis->Cytokines

Caption: General Experimental Workflow for Testing this compound in Animal Models of Asthma.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is a widely used and well-characterized model of allergic asthma that induces a robust Th2-mediated inflammatory response.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

    • Control mice receive i.p. injections of saline with aluminum hydroxide.

  • Challenge:

    • From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.

    • Control mice are challenged with saline aerosol.

  • Treatment:

    • Administer this compound or vehicle to the treatment and control groups, respectively, at the desired dose and route (e.g., oral gavage) 1 hour before each OVA challenge.

  • Endpoint Measurement:

    • 24 to 48 hours after the final OVA challenge, perform endpoint measurements including airway hyperresponsiveness, bronchoalveolar lavage, and collection of lung tissue for histology and cytokine analysis.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

This model utilizes a clinically relevant allergen and can induce a more chronic and complex inflammatory phenotype compared to the OVA model.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound

Procedure:

  • Sensitization and Challenge (Combined Protocol):

    • On days 0, 7, and 14, lightly anesthetize the mice and intranasally instill 25 µg of HDM extract in 50 µL of saline.

    • From day 21 to day 25, challenge the mice daily with an intranasal instillation of 10 µg of HDM extract in 50 µL of saline.

    • Control mice receive intranasal instillations of saline.

  • Treatment:

    • Administer this compound or vehicle daily, for example, by oral gavage, starting from day 20 until the final challenge day.

  • Endpoint Measurement:

    • 24 to 48 hours after the final HDM challenge, perform endpoint measurements.

Key Experimental Procedures

Bronchoalveolar Lavage (BAL) and Cell Analysis

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Cannulate the trachea with an appropriate gauge catheter.

  • Secure the catheter in place with a suture.

  • Instill 0.8 mL of ice-cold phosphate-buffered saline (PBS) into the lungs through the catheter and then gently aspirate.

  • Repeat the lavage process two more times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis and resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Measurement of Airway Hyperresponsiveness (AHR)

Procedure (using a whole-body plethysmograph):

  • Place a conscious, unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline readings for 3 minutes.

  • Expose the mouse to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).

  • Record respiratory parameters for 3 minutes after each nebulization.

  • Calculate the enhanced pause (Penh) value, which is a dimensionless parameter that correlates with airway resistance.

Histological Analysis of Lung Inflammation

Procedure:

  • After BAL, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse them in formalin for at least 24 hours.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for visualization of mucus production.

  • Score the inflammation and mucus production semi-quantitatively.

Data Presentation: Expected Effects of a Leukotriene Receptor Antagonist

The following tables present representative quantitative data on the expected effects of a leukotriene receptor antagonist, such as this compound, in an OVA-induced murine asthma model. This data is based on published findings for the CysLT1 receptor antagonist Montelukast and serves as a benchmark for evaluating this compound.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x 10^5)Eosinophils (x 10^4)Macrophages (x 10^4)Neutrophils (x 10^4)Lymphocytes (x 10^4)
Saline Control 1.2 ± 0.30.1 ± 0.0510.5 ± 2.10.3 ± 0.10.8 ± 0.2
OVA + Vehicle 8.5 ± 1.245.2 ± 5.815.1 ± 2.52.5 ± 0.622.2 ± 3.1
OVA + this compound (low dose) 5.1 ± 0.9#20.3 ± 3.1#14.5 ± 2.21.1 ± 0.3#15.1 ± 2.4#
OVA + this compound (high dose) 3.2 ± 0.6#5.8 ± 1.2#13.8 ± 2.00.8 ± 0.2#11.5 ± 1.9#

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative and based on studies with Montelukast).

Table 2: Effect on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline Control 15 ± 410 ± 325 ± 6
OVA + Vehicle 85 ± 1198 ± 12150 ± 18*
OVA + this compound (low dose) 52 ± 8#65 ± 9#95 ± 12#
OVA + this compound (high dose) 30 ± 6#42 ± 7#60 ± 9#

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative and based on studies with Montelukast).

Table 3: Effect on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh (at 50 mg/mL Methacholine)
Saline Control 1.5 ± 0.3
OVA + Vehicle 4.8 ± 0.7*
OVA + this compound (low dose) 3.1 ± 0.5#
OVA + this compound (high dose) 2.2 ± 0.4#

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative).

Conclusion

The provided protocols and expected outcomes offer a comprehensive framework for the preclinical evaluation of this compound in established animal models of asthma. By antagonizing both CysLT1 and CysLT2 receptors, this compound is anticipated to effectively reduce airway inflammation, characterized by a decrease in eosinophils and Th2 cytokines in the BALF, and to attenuate airway hyperresponsiveness. The detailed methodologies and structured data presentation will aid researchers in designing and executing robust studies to further elucidate the therapeutic potential of this compound for asthma.

References

Application Notes and Protocols: Guinea Pig Model of Bronchoconstriction with Gemilukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea pig has long been a valuable model in the study of asthma and bronchoconstriction due to the anatomical and physiological similarities of its airways to those of humans.[1][2] This model is particularly relevant for evaluating the efficacy of novel therapeutics targeting bronchoconstrictive pathways. Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 and 2 (CysLT1 and CysLT2) receptors, which are key mediators in the pathophysiology of asthma.[3][4][5] Cysteinyl leukotrienes (CysLTs) are inflammatory molecules that induce airway smooth muscle constriction, increase vascular permeability, and promote eosinophil recruitment, all of which contribute to asthma symptoms.

These application notes provide detailed protocols for inducing bronchoconstriction in guinea pigs and evaluating the therapeutic potential of this compound. The included data summarizes the efficacy of this compound in preclinical models, and diagrams illustrate the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Antagonist Activity of this compound
Receptor TargetSpeciesIC50 (nM)Reference
CysLT1Human1.7
CysLT2Human25
CysLT1Guinea Pig6.3
CysLT2Guinea Pig8.2
Table 2: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models of Bronchoconstriction
Bronchoconstriction InducerThis compound Dose (mg/kg, p.o.)OutcomeComparisonReference
Leukotriene C4 (LTC4)0.03 - 10Dose-dependently attenuated bronchoconstrictionAlmost complete inhibition at 3 mg/kg. Significantly stronger than montelukast at ≥ 1 mg/kg.
Leukotriene D4 (LTD4)0.1 (24h prior)Potent efficacy in a CysLT1-dependent model-
Ovalbumin (Antigen)0.1 - 3Dose-dependently inhibited bronchoconstrictionAt 3 mg/kg, significantly greater inhibition than montelukast alone and comparable to montelukast combined with a selective CysLT2 antagonist.

Signaling Pathways and Mechanism of Action

Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent mediators of airway inflammation and bronchoconstriction. They exert their effects by binding to CysLT1 and CysLT2 receptors on airway smooth muscle and inflammatory cells. This compound acts as a competitive antagonist at both of these receptor subtypes, thereby inhibiting the downstream signaling cascades that lead to bronchoconstriction and other asthma-related pathologies.

cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Leads to CysLT2 CysLT2 Receptor CysLT2->Bronchoconstriction Leads to LTC4 Leukotriene C4 (LTC4) LTC4->CysLT2 Binds to LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds to This compound This compound This compound->CysLT1 Blocks This compound->CysLT2 Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Bronchoconstriction in Sensitized Guinea Pigs

This protocol describes the induction of an allergic bronchoconstriction response using ovalbumin (OVA) and the evaluation of this compound's inhibitory effects.

1. Animal Sensitization:

  • Actively sensitize male Hartley guinea pigs (300-400g) by administering an intraperitoneal injection of 1 ml of a solution containing 100 mg/ml aluminum hydroxide and 10 µg/ml ovalbumin.

  • Use the animals for experiments 2-4 weeks after sensitization.

2. Drug Administration:

  • Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally (p.o.) at the desired dose (e.g., 0.1, 1, 3 mg/kg) at a specified time point before the allergen challenge (e.g., 2 hours).

3. Measurement of Bronchoconstriction:

  • Anesthetize the guinea pigs (e.g., with pentobarbital sodium).

  • Tracheostomize and connect the animal to a small animal ventilator.

  • Measure changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.

  • Alternatively, for conscious animals, use a double-chamber plethysmograph to measure specific airway resistance (sRaw).

4. Allergen Challenge:

  • Deliver an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a fixed duration (e.g., 30 seconds) via an ultrasonic nebulizer connected to the tracheal cannula or the plethysmography chamber.

  • To focus on the leukotriene-mediated response, animals can be pre-treated with a histamine H1 receptor antagonist like mepyramine (pyrilamine).

5. Data Analysis:

  • Record airway resistance and compliance continuously before and after the ovalbumin challenge.

  • Calculate the percentage increase in airway resistance or the percentage decrease in compliance from baseline.

  • Compare the responses in this compound-treated animals to those in the vehicle-treated control group to determine the percentage inhibition of bronchoconstriction.

Sensitization Sensitization (Ovalbumin + Al(OH)3 i.p.) Wait Waiting Period (2-4 weeks) Sensitization->Wait Drug_Admin Oral Administration (this compound or Vehicle) Wait->Drug_Admin Anesthesia Anesthesia & Instrumentation Drug_Admin->Anesthesia Baseline Baseline Measurement (Airway Resistance/Compliance) Anesthesia->Baseline Challenge Ovalbumin Challenge (Aerosol) Baseline->Challenge Post_Challenge Post-Challenge Measurement Challenge->Post_Challenge Analysis Data Analysis (% Inhibition) Post_Challenge->Analysis

Caption: Experimental workflow for OVA-induced bronchoconstriction.

Protocol 2: Leukotriene-Induced Bronchoconstriction

This protocol is designed to directly assess the antagonist activity of this compound against specific cysteinyl leukotrienes.

1. Animal Preparation:

  • Use non-sensitized male Hartley guinea pigs.

  • Anesthetize and prepare the animals for respiratory mechanics measurement as described in Protocol 1.

2. Drug Administration:

  • Administer this compound or vehicle orally at the desired doses and time points before the leukotriene challenge.

3. Bronchoconstrictor Challenge:

  • Administer a bolus intravenous (i.v.) injection of LTC4 or LTD4 at a dose known to induce a submaximal bronchoconstrictor response (e.g., 0.3-3 µg/kg).

  • Alternatively, deliver the leukotriene via aerosolization.

  • To study the CysLT2-mediated effects of LTC4, it may be necessary to pre-treat animals with S-hexyl glutathione, an inhibitor of γ-glutamyl transpeptidase, to prevent the rapid conversion of LTC4 to LTD4.

4. Data Analysis:

  • Measure the peak increase in airway resistance or decrease in dynamic compliance following the leukotriene challenge.

  • Calculate the percentage inhibition of the bronchoconstrictor response in the this compound-treated groups compared to the vehicle-treated group.

Animal_Prep Animal Preparation (Anesthesia & Instrumentation) Drug_Admin Oral Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Baseline Baseline Measurement Drug_Admin->Baseline LT_Challenge Leukotriene Challenge (LTC4 or LTD4, i.v. or aerosol) Baseline->LT_Challenge Post_Challenge Post-Challenge Measurement LT_Challenge->Post_Challenge Analysis Data Analysis (% Inhibition) Post_Challenge->Analysis

Caption: Workflow for leukotriene-induced bronchoconstriction.

Conclusion

The guinea pig model of bronchoconstriction is a robust and clinically relevant tool for the preclinical evaluation of anti-asthmatic drugs. The data presented here demonstrates that this compound is a potent dual CysLT1/CysLT2 antagonist that effectively inhibits bronchoconstriction induced by both specific leukotrienes and general allergens in this model. The detailed protocols provided should enable researchers to effectively utilize this model to further investigate the therapeutic potential of this compound and other novel compounds for the treatment of asthma and other respiratory diseases.

References

Dissolution of Gemilukast for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Gemilukast (also known as ONO-6950) for in vivo studies. This compound is a potent and orally active dual antagonist of the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2), making it a significant compound of interest in asthma and other inflammatory disease research.[1][2][3][4][5] Proper dissolution and formulation are critical for ensuring accurate and reproducible results in preclinical animal studies.

Physicochemical Properties and Solubility

This compound is a dicarboxylic acid moiety with a molecular weight of 601.68 g/mol . Its structure contributes to its solubility characteristics, which are crucial for developing appropriate formulations for in vivo administration. The solubility of this compound in common solvents is summarized in the table below.

SolventSolubilityConcentration (mM)Notes
DMSO100 mg/mL166.20 mMSonication is recommended for dissolution.
DMSO250 mg/mL415.50 mMWarming the tube at 37°C and using an ultrasonic bath can aid in achieving higher solubility.

Note: The difference in reported DMSO solubility may be due to variations in experimental conditions or the purity of the compound.

Recommended In Vivo Formulation

For oral administration in animal models, a common and effective vehicle for this compound is a co-solvent system designed to enhance its solubility and bioavailability.

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

This formulation can achieve a this compound concentration of up to 4 mg/mL (6.65 mM) . Sonication is recommended to ensure complete dissolution.

Experimental Protocol: Preparation of this compound for Oral Administration

This protocol details the step-by-step procedure for preparing a 10 mL stock solution of this compound at a concentration of 4 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weighing the Compound: Accurately weigh 40 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Initial Dissolution in DMSO: Add 1 mL of DMSO to the tube containing the this compound powder. Vortex thoroughly for 1-2 minutes.

  • Sonication: Place the tube in a sonicator bath and sonicate for 10-15 minutes to aid dissolution. Visually inspect the solution to ensure all particles are dissolved. The solution should be clear.

  • Addition of PEG300: Add 4 mL of PEG300 to the solution. Vortex immediately and thoroughly until the solution is homogeneous.

  • Addition of Tween 80: Add 0.5 mL of Tween 80 to the mixture. Vortex again to ensure complete mixing.

  • Final Dilution with Saline: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex the final solution extensively to ensure it is a clear and uniform suspension.

  • Final Check and Use: Before administration, visually inspect the solution for any precipitation. If any is observed, brief sonication may be required. It is recommended to prepare the working solution fresh and use it immediately.

Visualization of Experimental Workflow

The following diagram illustrates the sequential steps for preparing the this compound formulation for in vivo studies.

G cluster_workflow This compound In Vivo Formulation Workflow A 1. Weigh 40 mg this compound B 2. Add 1 mL DMSO A->B C 3. Vortex & Sonicate B->C D 4. Add 4 mL PEG300 C->D E 5. Vortex D->E F 6. Add 0.5 mL Tween 80 E->F G 7. Vortex F->G H 8. Add 4.5 mL Saline G->H I 9. Vortex Thoroughly H->I J 10. Final Solution (4 mg/mL) I->J

Caption: Workflow for preparing a 4 mg/mL this compound solution.

Signaling Pathway of this compound

This compound functions by antagonizing both CysLT1 and CysLT2 receptors. These receptors are key players in the inflammatory cascade, particularly in the pathophysiology of asthma. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that, upon binding to their receptors, elicit responses such as bronchoconstriction, increased vascular permeability, and eosinophil migration. By blocking these receptors, this compound inhibits these downstream effects.

G cluster_pathway This compound Mechanism of Action CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor CysLTs->CysLT1 CysLT2 CysLT2 Receptor CysLTs->CysLT2 Response Pathophysiological Responses (Bronchoconstriction, Inflammation) CysLT1->Response CysLT2->Response This compound This compound This compound->CysLT1 This compound->CysLT2

Caption: this compound blocks CysLT1 and CysLT2 receptors.

Important Considerations

  • Vehicle Controls: It is imperative to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.

  • Stability: While stock solutions in DMSO can be stored at -20°C for up to a year, the final aqueous formulation should be prepared fresh for each experiment to avoid precipitation and ensure consistent dosing.

  • Route of Administration: The described formulation is intended for oral gavage. If other routes of administration are required (e.g., intravenous), the formulation will need to be significantly modified and tested for safety and solubility.

  • Animal Health: Monitor animals for any adverse reactions to the vehicle, particularly when using co-solvents like DMSO. The recommended concentration of DMSO (10%) is generally considered safe for most animal models, but it is always good practice to observe the animals closely after administration.

By following these guidelines and protocols, researchers can confidently prepare this compound for in vivo studies, leading to more reliable and reproducible experimental outcomes.

References

Gemilukast stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast, also known as ONO-6950, is a potent and orally active dual antagonist of the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2).[1][2] It plays a significant role in biomedical research, particularly in studies related to asthma and other inflammatory conditions.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that constrict airway smooth muscle, increase vascular permeability, and promote mucus secretion.[3][4] By blocking the CysLT1 and CysLT2 receptors, this compound effectively inhibits these pro-inflammatory responses. Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions and summarize its key characteristics.

Physicochemical Properties

PropertyValueReference
Molecular Formula C36H37F2NO5
Molecular Weight 601.68 g/mol
Appearance White to off-white solid
Purity ≥99%
CAS Number 1232861-58-3

Solubility

This compound exhibits varying solubility depending on the solvent. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo applications, multi-component solvent systems are often necessary to ensure biocompatibility and adequate solubility.

SolventSolubilityNotesReference
DMSO 250 mg/mL (415.50 mM)Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.
DMSO 100 mg/mL (166.20 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (3.46 mM)This formulation yields a clear solution.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline 4 mg/mL (6.65 mM)Sonication is recommended for this in vivo formulation.
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (3.46 mM)This formulation yields a clear solution. Caution is advised if the continuous dosing period exceeds half a month.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 60.17 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 60.17 mg, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle heating can also be used to aid dissolution, but avoid excessive temperatures.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.

    • Store the aliquots as recommended in the storage guidelines below.

Protocol 2: Preparation of a this compound Working Solution for In Vivo Use

This protocol provides an example of preparing a 2.08 mg/mL working solution for oral administration.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile conical tubes

Procedure:

  • Prepare a 20.8 mg/mL this compound stock solution in DMSO following the principles of Protocol 1.

  • Combine Solvents: In a sterile conical tube, add the following solvents in the specified order, ensuring thorough mixing after each addition:

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix until uniform.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution to ensure it is a clear and homogenous mixture.

  • Administration: Use the freshly prepared working solution for in vivo experiments as planned.

Storage and Stability

Proper storage of both the solid compound and prepared stock solutions is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years
Solid Powder 4°C2 years
In Solvent -80°C2 years
In Solvent -20°C1 year

Key Storage Recommendations:

  • Aliquoting: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Light Protection: Store this compound powder and solutions protected from light, in amber-colored vials.

  • Hygroscopic Nature: this compound is sensitive to moisture. Ensure that the solid compound and DMSO used for stock solution preparation are handled in a low-humidity environment.

Mechanism of Action and Signaling Pathway

This compound functions as a dual antagonist for the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2), with IC50 values of 1.7 nM and 25 nM for the human receptors, respectively. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. These leukotrienes are released by various immune cells, including mast cells and eosinophils, and play a key role in the pathophysiology of asthma and allergic rhinitis.

Upon binding to CysLT1 and CysLT2 receptors on target cells like airway smooth muscle and endothelial cells, cysteinyl leukotrienes trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, edema, and mucus hypersecretion. This compound competitively blocks the binding of these leukotrienes to their receptors, thereby antagonizing their pro-inflammatory effects.

Gemilukast_Signaling_Pathway cluster_membrane Cell Membrane CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor CysLTs->CysLT1 CysLT2 CysLT2 Receptor CysLTs->CysLT2 Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction VascularPermeability Increased Vascular Permeability CysLT1->VascularPermeability CysLT2->VascularPermeability Inflammation Inflammation CysLT2->Inflammation This compound This compound This compound->CysLT1 This compound->CysLT2 Gemilukast_Stock_Preparation_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp. start->equilibrate weigh Accurately Weigh This compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex & Sonicate Until Dissolved add_solvent->dissolve check Visually Inspect for Clarity dissolve->check check->dissolve Particulates Present aliquot Aliquot into Single-Use Vials check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Studying Eosinophil Chemotaxis with Gemilukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast (ONO-6950) is a potent and orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in the pathophysiology of asthma and other allergic diseases.[3][4] They are known to induce bronchoconstriction, increase vascular permeability, and promote the recruitment of inflammatory cells, particularly eosinophils.[1] Eosinophil infiltration into tissues is a hallmark of allergic inflammation. The chemotaxis of eosinophils is a complex process guided by various chemoattractants, including CysLTs and chemokines like eotaxin.

These application notes provide a detailed framework for utilizing this compound as a tool to study eosinophil chemotaxis in vitro. The provided protocols and background information will enable researchers to investigate the inhibitory potential of this compound on eosinophil migration and to elucidate the role of CysLT receptors in this process.

Mechanism of Action of this compound in Eosinophil Chemotaxis

This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes to both CysLT1 and CysLT2 receptors. The signaling pathway for CysLT-induced eosinophil chemotaxis is initiated by the binding of CysLTs to their receptors on the eosinophil surface. This binding triggers a cascade of intracellular events leading to cytoskeletal rearrangement, cellular polarization, and ultimately, directed cell movement towards the chemoattractant gradient. By antagonizing both CysLT1 and CysLT2 receptors, this compound is expected to inhibit the chemotactic response of eosinophils to cysteinyl leukotrienes.

Quantitative Data for this compound

The following table summarizes the in vitro antagonist activities of this compound.

Target ReceptorSpeciesIC50 (nM)Reference
CysLT1Human1.7
CysLT2Human25

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay using the Boyden Chamber (Transwell) Method

This protocol describes a widely used method to assess the effect of this compound on eosinophil chemotaxis in response to a chemoattractant.

Materials:

  • Human peripheral blood from healthy or allergic donors

  • Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Recombinant human chemoattractants (e.g., LTD4, eotaxin-1/CCL11)

  • This compound (ONO-6950)

  • 24-well Transwell plates with polycarbonate membranes (5 µm pore size)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence microplate reader

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Eosinophil Isolation:

    • Isolate eosinophils from fresh human peripheral blood using an eosinophil isolation kit according to the manufacturer's instructions. Negative selection methods are recommended to obtain untouched eosinophils.

    • Assess cell purity by cytocentrifugation and staining (e.g., Wright-Giemsa stain). Purity should be >95%.

    • Determine cell viability using the trypan blue exclusion method. Viability should be >98%.

    • Resuspend the purified eosinophils in RPMI 1640 medium without FBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound and Chemoattractants:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in RPMI 1640 medium. A concentration range of 1 nM to 1 µM is a reasonable starting point based on its IC50 values.

    • Prepare stock solutions of chemoattractants (e.g., LTD4 at 100 µM, eotaxin-1 at 10 µg/mL) and dilute them to their optimal working concentrations in RPMI 1640 medium containing 0.1% BSA. The optimal concentration for each chemoattractant should be determined by a dose-response experiment (typically 1-100 nM for LTD4 and 10-100 ng/mL for eotaxin-1).

  • Chemotaxis Assay:

    • Add 600 µL of RPMI 1640 medium containing the chemoattractant to the lower wells of the 24-well plate. For negative control wells, add medium without a chemoattractant.

    • Pre-incubate the isolated eosinophils (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell inserts.

    • Place the inserts into the wells containing the chemoattractant.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • To quantify migrated cells, multiple methods can be used:

      • Direct Cell Counting: Aspirate the medium from the lower chamber and count the number of migrated cells using a hemocytometer or an automated cell counter.

      • Fluorescence-based Quantification:

        • Add a known volume of a fluorescent dye solution (e.g., Calcein-AM) to the lower chamber and incubate to label the migrated cells.

        • Measure the fluorescence intensity using a fluorescence microplate reader.

        • Generate a standard curve by labeling known numbers of eosinophils to correlate fluorescence intensity with cell number.

      • Eosinophil Peroxidase (EPO) Assay: Lyse the migrated cells in the lower chamber and measure the EPO activity using a colorimetric substrate.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.

    • Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.

    • Plot a dose-response curve for this compound's inhibitory effect and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal chemotactic response).

Visualizations

Signaling Pathway of CysLT-Induced Eosinophil Chemotaxis and Inhibition by this compound

G CysLT-Induced Eosinophil Chemotaxis and Inhibition by this compound cluster_0 Eosinophil CysLTs CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R CysLT2R CysLT2 Receptor CysLTs->CysLT2R G_Protein G-protein signaling CysLT1R->G_Protein CysLT2R->G_Protein Downstream Downstream Signaling (Ca2+ mobilization, etc.) G_Protein->Downstream Chemotaxis Eosinophil Chemotaxis Downstream->Chemotaxis This compound This compound This compound->CysLT1R This compound->CysLT2R

Caption: this compound inhibits eosinophil chemotaxis by blocking CysLT1 and CysLT2 receptors.

Experimental Workflow for Eosinophil Chemotaxis Assay

G Experimental Workflow: Eosinophil Chemotaxis Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolate Isolate Eosinophils from Human Blood Pre_Incubate Pre-incubate Eosinophils with this compound Isolate->Pre_Incubate Prepare_Reagents Prepare this compound and Chemoattractant Solutions Add_Chemo Add Chemoattractant to Lower Chamber Prepare_Reagents->Add_Chemo Add_Eos Add Eosinophils to Upper Chamber Add_Chemo->Add_Eos Pre_Incubate->Add_Eos Incubate Incubate at 37°C Add_Eos->Incubate Quantify Quantify Migrated Eosinophils Incubate->Quantify Analyze Analyze Data (IC50 determination) Quantify->Analyze

Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers to investigate the effects of this compound on eosinophil chemotaxis. By utilizing these methods, scientists can further understand the role of CysLT receptors in eosinophil migration and evaluate the therapeutic potential of dual CysLT1/CysLT2 receptor antagonists in eosinophil-driven inflammatory diseases.

References

Application Notes and Protocols for Assessing Gemilukast Efficacy in Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Airway hyperresponsiveness (AHR), a cardinal feature of asthma, is characterized by an exaggerated bronchoconstrictor response to various direct and indirect stimuli.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma.[3][4][5] They mediate their effects by binding to specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors. Activation of these receptors on airway smooth muscle cells and inflammatory cells leads to bronchoconstriction, increased mucus secretion, enhanced vascular permeability, and inflammatory cell recruitment—all contributing to AHR.

Gemilukast (ONO-6950) is an orally active, potent dual antagonist of both the CysLT₁ and CysLT₂ receptors. While selective CysLT₁ receptor antagonists like montelukast are widely used, some patients do not respond optimally, suggesting the involvement of the CysLT₂ receptor in airway inflammation and contraction. By targeting both receptors, this compound may offer a more comprehensive therapeutic approach for asthma and AHR.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the preclinical and clinical efficacy of this compound in mitigating airway hyperresponsiveness.

Mechanism of Action: Dual CysLT Receptor Antagonism

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. These mediators then bind to CysLT₁ and CysLT₂ receptors located on various cells in the airways. This compound competitively blocks the binding of CysLTs to both of these receptor subtypes, thereby inhibiting their downstream pro-inflammatory and bronchoconstrictive effects.

Gemilukast_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Target Cell Surface cluster_effects Pathophysiological Effects Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5-LO->CysLTs CysLT1 CysLT₁ Receptor CysLTs->CysLT1 CysLT2 CysLT₂ Receptor CysLTs->CysLT2 Effects Bronchoconstriction Airway Inflammation Mucus Secretion Increased Permeability CysLT1->Effects CysLT2->Effects This compound This compound (ONO-6950) This compound->CysLT1 Antagonizes This compound->CysLT2 Antagonizes

Caption: this compound's dual antagonism of CysLT₁/CysLT₂ receptors.

Quantitative Data Summary

Preclinical studies have quantified the antagonist activity of this compound against human and guinea pig CysLT receptors.

Table 1: In Vitro Antagonist Activity of this compound (IC₅₀ values)

Receptor Target Species IC₅₀ (nM) Reference
CysLT₁ Human 1.7
CysLT₂ Human 25
CysLT₁ Guinea Pig 6.3

| CysLT₂ | Guinea Pig | 8.2 | |

Table 2: Preclinical Efficacy of this compound in Guinea Pig Asthma Models

Model Challenge Agent This compound Dose (p.o.) Outcome Reference
CysLT₁-dependent LTD₄ 0.1 mg/kg Potent inhibition of bronchoconstriction 24h post-dose.
CysLT₁/CysLT₂-dependent LTC₄ ≥ 3 mg/kg Almost complete inhibition of bronchoconstriction and vascular hyperpermeability.

| Antigen-induced | Ovalbumin | Not specified | Strong inhibition of bronchoconstriction. | |

Experimental Protocols

Protocol 1: In Vitro Assessment of CysLT Receptor Antagonism

This protocol details a cell-based assay to determine the potency (IC₅₀) of this compound by measuring its ability to inhibit CysLT-induced intracellular calcium mobilization.

Objective: To quantify the antagonist activity of this compound at human CysLT₁ and CysLT₂ receptors.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing human CysLT₁ or CysLT₂ receptors.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonists: LTD₄ (for CysLT₁) and LTC₄ (for CysLT₂).

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Methodology:

  • Cell Plating: Seed the CysLT₁- or CysLT₂-expressing CHO cells into 96-well plates at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 60 minutes at 37°C, according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Challenge & Measurement:

    • Place the plate into the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

    • Establish a stable baseline reading for 15-20 seconds.

    • Using an automated injector, add the agonist (LTD₄ for CysLT₁ cells, LTC₄ for CysLT₂ cells) at a pre-determined EC₈₀ concentration.

    • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percent inhibition against the logarithm of this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Preclinical Assessment in an Animal Model of AHR

This protocol describes the evaluation of this compound's efficacy in a guinea pig model of allergen-induced airway hyperresponsiveness.

Objective: To assess the in vivo efficacy of orally administered this compound in preventing allergen-induced bronchoconstriction.

Preclinical_Workflow cluster_setup Phase 1: Sensitization cluster_experiment Phase 2: Experimental Day Sensitization Sensitize Guinea Pigs (e.g., Ovalbumin i.p. injection) Wait Wait 2-3 Weeks for Antibody Development Sensitization->Wait Anesthesia Anesthetize Animal & Insert Tracheal Cannula Wait->Anesthesia Proceed to Experiment Ventilation Mechanically Ventilate & Monitor Airway Resistance Anesthesia->Ventilation Dosing Administer this compound or Vehicle (p.o.) Ventilation->Dosing Establish Baseline Challenge Administer Allergen Challenge (i.v. or aerosolized Ovalbumin) Dosing->Challenge Allow for Drug Absorption (e.g., 2-24 hours) Measure Record Peak Bronchoconstriction (↑ Airway Resistance) Challenge->Measure

Caption: Workflow for preclinical evaluation of this compound in a guinea pig model.

Methodology:

  • Animal Sensitization: Actively sensitize male Hartley guinea pigs with an intraperitoneal injection of ovalbumin. Allow 2-3 weeks for the development of an immune response.

  • Animal Preparation:

    • Anesthetize the sensitized guinea pig.

    • Perform a tracheotomy and insert a cannula into the trachea.

    • Mechanically ventilate the animal at a constant volume and frequency.

    • Measure respiratory airflow and transpulmonary pressure to calculate pulmonary resistance (a measure of bronchoconstriction).

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg). Allow sufficient time for drug absorption (e.g., 2 to 24 hours).

  • Allergen Challenge: Administer a pyrilamine (histamine H₁ antagonist) and indomethacin (cyclooxygenase inhibitor) pre-treatment to ensure the response is primarily leukotriene-dependent. Induce bronchoconstriction by administering an intravenous or aerosolized challenge of ovalbumin.

  • Measurement of Airway Response: Continuously monitor pulmonary resistance. The peak increase in resistance following the allergen challenge is the primary endpoint.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response for each this compound dose group compared to the vehicle control group. Determine the ED₅₀ (effective dose producing 50% inhibition).

Protocol 3: Clinical Trial Protocol Outline for AHR Assessment

This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of this compound on AHR in patients with mild-to-moderate asthma.

Objective: To evaluate the effect of this compound on airway hyperresponsiveness to a direct stimulus (methacholine) in asthmatic patients.

Clinical_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Assessment Phase Screening Screening & Enrollment (Asthma Diagnosis, FEV₁ >70%) RunIn 2-Week Run-in Period (SABA use only) Screening->RunIn Baseline Baseline AHR Assessment (Methacholine Challenge, PC₂₀) RunIn->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (Once Daily) Randomization->GroupA GroupB Group B: Placebo (Once Daily) Randomization->GroupB Treatment 4-Week Treatment Period GroupA->Treatment GroupB->Treatment Final Final AHR Assessment (Methacholine Challenge, PC₂₀) Treatment->Final

Caption: Workflow for a clinical trial assessing this compound's effect on AHR.

Methodology:

  • Patient Selection: Recruit adult patients with a clinical diagnosis of mild-to-moderate stable asthma. Key inclusion criteria may include a pre-bronchodilator FEV₁ ≥ 70% of predicted and demonstrated AHR to methacholine (PC₂₀ < 8 mg/mL) at screening.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Run-in Period: A 2-4 week run-in period where patients use only as-needed short-acting β₂-agonists (SABA).

  • Baseline Assessment: At the end of the run-in period, perform a baseline methacholine challenge test to quantify the provocative concentration causing a 20% fall in FEV₁ (PC₂₀).

  • Randomization and Treatment: Randomize eligible patients to receive either oral this compound or a matching placebo once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment (Primary Endpoint): At the end of the treatment period, repeat the methacholine challenge test. The primary efficacy endpoint is the change from baseline in the methacholine PC₂₀. An increase in PC₂₀ indicates a reduction in airway hyperresponsiveness.

  • Secondary Endpoints:

    • Change in baseline pre-dose FEV₁.

    • Daily asthma symptom scores.

    • As-needed SABA use.

    • Asthma-related quality of life questionnaires.

    • Biomarkers of inflammation (e.g., fractional exhaled nitric oxide (FeNO), eosinophil counts in sputum/blood).

  • Data Analysis: Compare the mean change in log-transformed PC₂₀ between the this compound and placebo groups using an appropriate statistical model (e.g., ANCOVA), adjusting for baseline values.

Conclusion

The protocols outlined provide a comprehensive framework for evaluating the efficacy of this compound in airway hyperresponsiveness, from in vitro receptor pharmacology to preclinical animal models and human clinical trials. As a dual CysLT₁/CysLT₂ receptor antagonist, this compound holds the potential to be a valuable therapeutic agent for asthma, and rigorous assessment using these standardized methods is critical for its development.

References

Application Notes and Protocols for Investigating Mast Cell Activation with Gemilukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast (ONO-6950) is a potent and orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2)[1][2]. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators released by mast cells and other immune cells[3]. They play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment[4][5]. Mast cells, key effector cells in allergic responses, are activated through various pathways, including IgE-dependent and IgE-independent mechanisms, leading to the release of a plethora of mediators such as histamine, proteases, cytokines, and leukotrienes.

Given that mast cells express CysLT receptors, CysLTs can act in an autocrine and paracrine manner to modulate mast cell function. Therefore, this compound, by blocking these receptors, presents a valuable tool for investigating the role of the CysLT signaling axis in mast cell activation and for exploring its therapeutic potential in mast cell-driven diseases.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying mast cell activation.

Mechanism of Action of this compound in the Context of Mast Cell Activation

This compound exerts its effects by competitively binding to and inhibiting CysLT1 and CysLT2 receptors. Activation of these G protein-coupled receptors on mast cells by CysLTs leads to a signaling cascade that includes an increase in intracellular calcium concentration ([Ca2+]i), which is a critical event for mast cell degranulation and the release of newly synthesized mediators. By blocking these receptors, this compound is expected to attenuate CysLT-induced mast cell activation, including degranulation, calcium mobilization, and cytokine production.

Data Presentation

The following table summarizes the known quantitative data for this compound's activity on human CysLT receptors.

CompoundTarget ReceptorAssay TypeIC50 (nM)Reference
This compound (ONO-6950) Human CysLT1Receptor Antagonism1.7
This compound (ONO-6950) Human CysLT2Receptor Antagonism25

Mandatory Visualizations

Gemilukast_Mechanism_of_Action cluster_0 Mast Cell CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT_Receptor CysLT1/CysLT2 Receptors CysLTs->CysLT_Receptor Binds to G_Protein G-Protein Activation CysLT_Receptor->G_Protein This compound This compound This compound->CysLT_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Influx Increased Intracellular Ca2+ IP3->Ca_Influx Degranulation Degranulation (Histamine, Tryptase) Ca_Influx->Degranulation Cytokine_Synthesis Cytokine/Chemokine Synthesis & Release Ca_Influx->Cytokine_Synthesis

Caption: Signaling pathway of this compound's inhibition of mast cell activation.

Mast_Cell_Degranulation_Workflow cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay start Culture Mast Cells (e.g., LAD2, primary human mast cells) pretreatment Pre-incubate with this compound (various concentrations) start->pretreatment stimulation Stimulate with CysLT (e.g., LTD4) or other agonist pretreatment->stimulation incubation Incubate for 30-60 minutes at 37°C stimulation->incubation centrifugation Centrifuge to pellet cells incubation->centrifugation supernatant_collection Collect supernatant centrifugation->supernatant_collection assay Measure β-hexosaminidase activity in supernatant and cell lysate supernatant_collection->assay calculation Calculate % degranulation assay->calculation end Analyze dose-response curve and determine IC50 calculation->end

Caption: General workflow for a mast cell degranulation assay.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells.

  • Cell culture medium appropriate for the cell type.

  • Tyrode's buffer (or similar physiological buffer).

  • This compound.

  • Cysteinyl leukotriene (e.g., LTD4) or other mast cell agonist.

  • Triton X-100.

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

  • 96-well plates.

  • Microplate reader (405 nm).

Procedure:

  • Cell Culture: Culture mast cells to the desired density according to standard protocols.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with this compound:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add 25 µL of the mast cell agonist (e.g., LTD4 at a final concentration of 10-100 nM) or buffer (for unstimulated control) to the wells.

    • For total β-hexosaminidase release, add 25 µL of 0.5% Triton X-100 to control wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Stop Reaction: Place the plate on ice to stop the degranulation process.

  • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Enzyme Assay:

    • Add 50 µL of the β-hexosaminidase substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Read Absorbance: Add 100 µL of the stop solution to each well and read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(OD_sample - OD_unstimulated) / (OD_total_lysate - OD_unstimulated)] x 100

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to mast cell activation and its inhibition by this compound.

Materials:

  • Mast cells.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • Mast cell agonist (e.g., LTD4).

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Loading:

    • Harvest and wash the mast cells.

    • Resuspend the cells in the physiological salt solution containing the calcium dye (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%).

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Resuspension: Resuspend the cells in the physiological salt solution.

  • Measurement:

    • Transfer the cell suspension to a cuvette for a fluorometer or to a suitable imaging chamber for a microscope.

    • Record the baseline fluorescence for a few minutes.

    • Add this compound or vehicle control and continue recording to observe any effect on the baseline.

    • Add the mast cell agonist (e.g., LTD4) and record the change in fluorescence over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

    • For Fluo-4, measure the change in fluorescence intensity.

    • The change in fluorescence is proportional to the change in [Ca2+]i.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the release of de novo synthesized cytokines, such as TNF-α, IL-4, and IL-13, from activated mast cells.

Materials:

  • Mast cells.

  • Cell culture medium.

  • This compound.

  • Mast cell agonist (e.g., LTD4 in combination with a co-stimulant like stem cell factor, if necessary).

  • ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-4, IL-13).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Pre-incubation with this compound:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the mast cell agonist to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cytokine synthesis and release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

Conclusion

This compound is a valuable pharmacological tool for dissecting the contribution of CysLT signaling in mast cell activation. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on mast cell degranulation, calcium signaling, and cytokine release. These studies will enhance our understanding of the role of CysLTs in mast cell biology and may support the development of novel therapeutic strategies for mast cell-mediated diseases.

References

Troubleshooting & Optimization

Gemilukast Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Gemilukast.

Troubleshooting Guides

Issue: this compound fails to dissolve in aqueous buffers.

Root Cause: this compound is a lipophilic molecule with two carboxylic acid moieties, indicating poor aqueous solubility at neutral and acidic pH.

Solutions:

  • pH Adjustment: As a dicarboxylic acid, this compound's solubility is expected to increase significantly at higher pH.

    • Protocol: Prepare a stock solution in a suitable organic solvent (e.g., DMSO). Sequentially add small aliquots of a basic solution (e.g., 1N NaOH) to your aqueous buffer while monitoring for dissolution. Be mindful of the final pH and its compatibility with your experimental system.

  • Use of Co-solvents: For in vivo or in vitro studies requiring a physiological buffer system, a co-solvent system is often necessary.

    • Protocol: A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] First, dissolve this compound in DMSO. Then, sequentially add PEG300, Tween 80, and finally the saline solution, ensuring the solution is clear after each addition. Sonication can aid dissolution.[1][2]

Issue: Precipitation occurs when adding this compound stock solution to aqueous media.

Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic stock solvent.

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

  • Increase Co-solvent Percentage: If the experimental design allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be cautious as high concentrations of organic solvents can be toxic to cells.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

    • Surfactants: Surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate this compound, improving its solubility in aqueous solutions.[3]

Issue: Inconsistent results in biological assays.

Root Cause: Poor solubility can lead to inconsistent concentrations of the active compound, resulting in variable experimental outcomes. Undissolved particles can also interfere with certain assay formats.

Solutions:

  • Ensure Complete Dissolution: Before use, visually inspect your this compound solutions for any precipitate. If necessary, briefly sonicate the solution.

  • Prepare Fresh Solutions: It is recommended to prepare working solutions of this compound immediately before use to minimize the risk of precipitation over time.

  • Filter Sterilization: For cell-based assays, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles that could affect the results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What is the solubility of this compound in common solvents?

Q3: How does pH affect the solubility of this compound?

A3: As this compound is a dicarboxylic acid, its aqueous solubility is highly pH-dependent. The solubility will be lowest at acidic pH where the carboxylic acid groups are protonated and will increase significantly as the pH becomes more basic and the carboxylic acid groups are deprotonated.

Q4: Are there different polymorphic forms of this compound with varying solubilities?

A4: There is currently no publicly available information on the existence of different polymorphic forms of this compound. Polymorphism can significantly impact solubility, but this has not been documented for this specific compound.

Q5: What are some general strategies to improve the solubility of poorly soluble drugs like this compound?

A5: Several techniques can be employed, including:

  • Particle size reduction (micronization): Increasing the surface area of the drug can improve its dissolution rate.

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.

  • Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be effective.

Quantitative Solubility Data

Solvent/FormulationConcentrationMolar EquivalentNotes
DMSO100 mg/mL166.20 mMSonication is recommended to aid dissolution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL6.65 mMThis is a common formulation for in vivo studies. Solvents should be added sequentially.
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL3.46 mMAn alternative in vivo formulation.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Sequentially add the other components of the vehicle in the following order, ensuring the solution is clear after each addition:

    • PEG300 (40% of the final volume)

    • Tween 80 (5% of the final volume)

    • Saline (to make up the final volume)

  • Vortex the solution thoroughly after each addition.

  • If any cloudiness persists, sonicate the solution until it becomes clear.

  • This formulation should be prepared fresh before each experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add DMSO start->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate stock_solution Stock Solution (-20°C) vortex_sonicate->stock_solution start_working Take Aliquot of Stock stock_solution->start_working add_buffer Add to Aqueous Buffer start_working->add_buffer check_solubility Check for Precipitation add_buffer->check_solubility working_solution Final Working Solution check_solubility->working_solution Clear troubleshoot Troubleshoot check_solubility->troubleshoot Precipitate logical_relationship This compound This compound Properties lipophilic Lipophilic Nature This compound->lipophilic dicarboxylic Dicarboxylic Acid This compound->dicarboxylic poor_aq_sol Poor Aqueous Solubility lipophilic->poor_aq_sol ph_dependent pH-Dependent Solubility dicarboxylic->ph_dependent signaling_pathway CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R CysLT2R CysLT2 Receptor CysLTs->CysLT2R Inflammation Inflammatory Response (e.g., Bronchoconstriction) CysLT1R->Inflammation CysLT2R->Inflammation This compound This compound This compound->CysLT1R This compound->CysLT2R

References

Technical Support Center: Enhancing Gemilukast Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of Gemilukast in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ONO-6950) is an orally active and potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3] Its mechanism of action involves blocking the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in inflammatory conditions such as asthma.[4][5]

Q2: I am observing low or inconsistent this compound exposure in my in vivo experiments. What are the potential causes?

Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds. The primary reasons for this include:

  • Poor Aqueous Solubility: this compound, like many other "-lukast" drugs, is likely to have low solubility in gastrointestinal fluids, which is a critical first step for absorption.

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) and the gut wall before it reaches systemic circulation.

Q3: What are the initial steps to troubleshoot poor this compound bioavailability?

Start by characterizing the physicochemical properties of your this compound batch. This foundational data is crucial for selecting an appropriate formulation strategy. Key parameters to measure are:

  • Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

  • LogP (octanol-water partition coefficient) to understand its lipophilicity.

  • Permeability using an in vitro model like the Caco-2 cell assay.

Q4: What are some recommended formulation strategies to improve the oral bioavailability of this compound?

Based on strategies successful for other poorly soluble drugs, including others in the "-lukast" class, consider the following approaches:

  • Co-solvent Systems: A common starting point is to dissolve this compound in a mixture of solvents. A reported formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the drug, leading to faster dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Mucoadhesive Films: A novel approach that has shown success for montelukast involves formulating the drug into a mucoadhesive film for oral delivery, which can improve absorption and bioavailability.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Precipitation of this compound in aqueous buffer or upon dilution of a stock solution. Low aqueous solubility of this compound.1. Determine the aqueous solubility of your this compound batch at the pH of your experimental medium. 2. Consider using a co-solvent system or a solubilizing excipient (e.g., cyclodextrins). 3. For in vivo dosing solutions, ensure the formulation maintains this compound in solution upon administration. Perform a simple in vitro test by diluting the dosing vehicle in simulated gastric and intestinal fluids.
High variability in plasma concentrations between animals in the same group. Inconsistent oral absorption due to poor dissolution or gastric emptying variability.1. Move beyond simple suspensions to more robust formulations like solid dispersions or lipid-based systems to ensure more uniform dissolution. 2. Ensure consistent administration technique and fasting status of the animals.
Low Cmax and AUC after oral administration compared to intravenous administration (if known). Poor absorption and/or high first-pass metabolism.1. If permeability is low (from Caco-2 data), consider formulations with permeation enhancers (use with caution and appropriate toxicity assessment). 2. If first-pass metabolism is suspected, in vitro metabolism studies with liver microsomes can help identify the metabolic pathways. Co-administration with a metabolic inhibitor (in a research setting) could confirm this, but this approach complicates data interpretation.
No significant improvement in bioavailability with a standard co-solvent formulation. The formulation is not sufficiently addressing the solubility and/or permeability limitations.1. Explore more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS). 2. Systematically screen different polymers, surfactants, and oils to find an optimal combination for this compound.

Quantitative Data Summary

Specific quantitative data for this compound's physicochemical properties are not widely available in the public domain. Researchers should characterize their specific batch of the compound. The following table provides a template for organizing this crucial data.

Parameter Value Method Significance for Bioavailability
Molecular Weight 601.68 g/mol -Influences diffusion and permeability.
Aqueous Solubility (pH 1.2) [To be determined]Shake-flask method, HPLC-UVPredicts dissolution in the stomach.
Aqueous Solubility (pH 6.8) [To be determined]Shake-flask method, HPLC-UVPredicts dissolution in the small intestine.
LogP [To be determined]Calculated or experimental (e.g., shake-flask)Indicates lipophilicity; a LogP between 1 and 5 is often optimal for oral absorption.
Permeability (Papp) in Caco-2 cells [To be determined]Caco-2 permeability assayClassifies the drug's ability to cross the intestinal epithelium.
In Vitro Metabolic Stability (t½ in liver microsomes) [To be determined]Incubation with liver microsomes and NADPH, LC-MS/MS analysisIndicates susceptibility to first-pass metabolism in the liver.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer (e.g., HPMC, Soluplus®)

  • Dichloromethane (DCM) or another suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Method:

  • Weigh this compound and the selected polymer in a 1:4 drug-to-polymer ratio (this ratio may need optimization).

  • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Characterize the solid dispersion for drug content, amorphicity (using techniques like XRD or DSC), and perform in vitro dissolution studies to compare with the pure drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Materials:

  • This compound formulation

  • Sprague-Dawley rats (or another suitable rodent model), fasted overnight

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Method:

  • Acclimatize the animals and fast them overnight with free access to water before dosing.

  • Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately transfer the blood samples into tubes containing an anticoagulant and place them on ice.

  • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Mandatory Visualizations

G Cysteinyl Leukotriene Signaling Pathway and this compound Inhibition cluster_synthesis Leukotriene Synthesis cluster_receptors Receptor Signaling Arachidonic_Acid Arachidonic_Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4_Synthase LTC4_Synthase LTA4->LTC4_Synthase LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT2R CysLT2R LTC4->CysLT2R LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1R LTD4->CysLT1R Inflammatory_Response Inflammatory_Response CysLT1R->Inflammatory_Response Bronchoconstriction, Vascular Permeability CysLT2R->Inflammatory_Response Pro-inflammatory signaling This compound This compound This compound->CysLT1R This compound->CysLT2R

Caption: this compound acts as a dual antagonist, blocking both CysLT1 and CysLT2 receptors.

G Workflow for Improving this compound Bioavailability Start Start Physicochemical_Characterization 1. Physicochemical Characterization (Solubility, Permeability) Start->Physicochemical_Characterization Formulation_Screening 2. Formulation Screening (Co-solvents, Solid Dispersions, Lipid-based systems) Physicochemical_Characterization->Formulation_Screening In_Vitro_Dissolution 3. In Vitro Dissolution Testing Formulation_Screening->In_Vitro_Dissolution Lead_Formulation_Selection 4. Lead Formulation Selection In_Vitro_Dissolution->Lead_Formulation_Selection In_Vivo_PK_Study 5. In Vivo Pharmacokinetic Study in Rodents Lead_Formulation_Selection->In_Vivo_PK_Study Data_Analysis 6. Data Analysis (Cmax, AUC) In_Vivo_PK_Study->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision End End Decision->End Yes Optimization Iterate and Optimize Formulation Decision->Optimization No Optimization->Formulation_Screening

References

Gemilukast Calcium Imaging Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gemilukast in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular calcium?

This compound is a potent dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (leukotriene C4, D4, and E4), trigger a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] this compound blocks this action, thereby inhibiting the agonist-induced calcium response.

Q2: Which cell lines are suitable for this compound calcium imaging experiments?

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for this type of assay.[3][4] These cells have low endogenous expression of many GPCRs, providing a "clean" background for expressing recombinant CysLT1 or CysLT2 receptors.

Q3: What are the typical agonists used to stimulate CysLT receptors in these assays?

Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4) are the primary agonists used. The potency of these agonists can differ between CysLT1 and CysLT2 receptors. For the CysLT1 receptor, the rank order of potency is typically LTD4 > LTC4 > LTE4, while for the CysLT2 receptor, it is LTC4 = LTD4 > LTE4.

Q4: How should I prepare my this compound stock solution?

This compound is soluble in organic solvents like DMSO. For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared, though sonication may be required. It is recommended to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles. For cell-based assays, the stock solution should be diluted to the final working concentration in the assay buffer.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound calcium imaging experiments.

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish the agonist-induced calcium signal from background noise.

Possible Cause Solution
Suboptimal Dye Loading Optimize Fluo-4 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes at 37°C). Ensure complete de-esterification by allowing a 20-30 minute post-loading incubation at room temperature.
Low Agonist Potency Verify the concentration and integrity of your LTC4 or LTD4 stock. Prepare fresh agonist dilutions for each experiment.
Low Receptor Expression If using a transient transfection system, verify transfection efficiency. For stable cell lines, ensure the passage number is within the optimal range for receptor expression.
High Background Fluorescence Use phenol red-free media during the assay. Ensure cells are washed thoroughly after dye loading to remove extracellular dye. Consider using a buffer containing an anion transport inhibitor like probenecid to improve intracellular dye retention.
Instrument Settings Optimize the gain setting on your fluorescence plate reader or microscope to amplify the signal without saturating the detector.
Problem 2: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS.
Inadequate Mixing In 384-well plates, proper mixing of added reagents is crucial. Utilize the plate shaker function on your instrument or gently tap the plate after reagent addition.
Cell Health Use cells that are in a healthy, logarithmic growth phase. Avoid using cells that are over-confluent.
Problem 3: No or Weak Inhibition by this compound

Failure to observe a dose-dependent inhibition of the agonist response by this compound.

Possible Cause Solution
Incorrect this compound Concentration Verify the dilution calculations for your this compound serial dilutions. Ensure the final concentrations are appropriate to observe an inhibitory effect (typically in the nanomolar range for CysLT1).
Agonist Concentration Too High If the agonist concentration is too high (saturating the receptors), it can be difficult for the antagonist to compete. Use an agonist concentration that elicits a submaximal response (e.g., EC80).
Insufficient Pre-incubation Time Allow for sufficient pre-incubation of the cells with this compound before adding the agonist to allow the antagonist to bind to the receptors. A 15-30 minute pre-incubation is a good starting point.
Off-Target Agonist Effects At very high concentrations, the agonist may be activating other signaling pathways. Perform a full dose-response curve for your agonist to determine the optimal concentration range.
Problem 4: Phototoxicity or Photobleaching

Excessive light exposure can damage cells and reduce the fluorescence signal over time.

Possible Cause Solution
High Excitation Light Intensity Reduce the intensity of the excitation light to the minimum level required for an adequate signal.
Prolonged Exposure Time Minimize the duration of light exposure for each measurement. Use the fastest possible acquisition speed that still provides a good signal.
Frequent Imaging Reduce the frequency of image acquisition to the minimum necessary to capture the dynamics of the calcium response.
Reactive Oxygen Species (ROS) Production Phototoxicity is often mediated by the generation of ROS. Consider using imaging media supplemented with antioxidants like Trolox.

Experimental Protocols

Representative Protocol for this compound IC50 Determination in a CHO-K1 Cell Line Stably Expressing Human CysLT1

This protocol provides a general framework. Optimization of cell number, dye concentration, and incubation times may be necessary for your specific experimental conditions.

Materials:

  • CHO-K1 cells stably expressing human CysLT1

  • This compound

  • Leukotriene D4 (LTD4)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • DMSO

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating:

    • Seed CHO-K1-hCysLT1 cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for complete de-esterification.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically span a range from picomolar to micromolar to determine the IC50.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare an LTD4 solution in Assay Buffer at a concentration that will elicit an EC80 response (this should be determined from a prior agonist dose-response experiment).

    • Use a fluorescence plate reader equipped with an automated liquid handling system to add the LTD4 solution to all wells.

    • Immediately begin kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~515 nm). Record data for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Gemilukast_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling LTD4 LTD4 / LTC4 CysLT1_R CysLT1/2 Receptor LTD4->CysLT1_R Activates Gq Gq Protein CysLT1_R->Gq This compound This compound This compound->CysLT1_R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase

Caption: this compound blocks CysLT1/2 receptor signaling.

Experimental_Workflow start Start plate_cells Plate Cells in 384-well Plate start->plate_cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading add_this compound Add this compound (or Vehicle) dye_loading->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_agonist Add Agonist (LTD4/LTC4) & Measure Fluorescence pre_incubate->add_agonist data_analysis Analyze Data (IC50 Determination) add_agonist->data_analysis end End data_analysis->end

Caption: Workflow for this compound calcium imaging assay.

Troubleshooting_Logic cluster_problem Problem cluster_low_signal Low Signal cluster_high_variability High Variability problem Low Signal or High Variability? check_dye Optimize Dye Loading problem->check_dye Low Signal check_plating Check Cell Plating problem->check_plating High Variability check_agonist Check Agonist check_dye->check_agonist check_cells Verify Cell Health & Receptor Expression check_agonist->check_cells check_mixing Ensure Proper Mixing check_plating->check_mixing check_edge_effects Address Edge Effects check_mixing->check_edge_effects

Caption: Troubleshooting logic for common issues.

References

ONO-6950 Technical Support Center: Troubleshooting Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cell viability issues when using high concentrations of ONO-6950 (Gemilukast) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for ONO-6950?

ONO-6950, also known as this compound, is a potent and orally active dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] It inhibits the signaling pathways activated by cysteinyl leukotrienes, which are involved in inflammatory processes.[1][2]

Q2: I'm observing decreased cell viability at high concentrations of ONO-6950. Is this expected?

Currently, there is limited publicly available data on the specific cytotoxic effects of ONO-6950 at high concentrations in various cell lines. As with many small molecule inhibitors, high concentrations can potentially lead to off-target effects or stress on cellular metabolism, which may result in decreased viability. It is crucial to experimentally determine the optimal, non-toxic concentration range for your specific cell type and assay.

Q3: What are the typical working concentrations for ONO-6950?

The inhibitory concentrations (IC50) for ONO-6950 are 1.7 nM for human CysLT1 and 25 nM for human CysLT2.[1] In functional assays, such as antagonizing intracellular calcium signaling, similar nanomolar concentrations are effective. For in vitro cell-based assays, it is recommended to start with a concentration range that brackets these IC50 values and extend to higher concentrations only if necessary, while carefully monitoring for effects on cell viability.

Q4: Could the solvent used to dissolve ONO-6950 be the cause of cell death?

Yes, the solvent, commonly DMSO, can be toxic to cells, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as is present in the highest concentration of ONO-6950 used. This will help you to distinguish between the effects of the compound and the solvent.

Troubleshooting Guide: Decreased Cell Viability

If you are observing unexpected cell death in your experiments with ONO-6950, follow this troubleshooting workflow:

  • Confirm the Observation : Repeat the experiment to ensure the result is reproducible.

  • Assess Cell Culture Health : Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

  • Review Compound Handling : Verify that the ONO-6950 stock solution was prepared and stored correctly to avoid degradation.

  • Perform a Dose-Response Curve for Viability : Conduct a systematic cell viability assay with a broad range of ONO-6950 concentrations.

  • Include Proper Controls : Always run a vehicle control (solvent only) and an untreated control.

  • Consider an Alternative Viability Assay : If using a metabolic assay (like MTT or XTT), consider a method that measures membrane integrity (like Trypan Blue or a lactate dehydrogenase (LDH) release assay) to confirm the results.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of ONO-6950 using a Trypan Blue Exclusion Assay

This protocol determines the percentage of viable cells by their ability to exclude the trypan blue dye.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • ONO-6950 stock solution

  • Vehicle (e.g., DMSO)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding : Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the treatment period. Allow the cells to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of ONO-6950 in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of the solvent used.

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of ONO-6950 or the vehicle control. Include an untreated control group with fresh medium only.

  • Incubation : Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting :

    • Aspirate the medium.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with a medium containing serum and collect the cell suspension.

  • Staining and Counting :

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate Viability :

    • Percentage Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Assessing Cell Viability with an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)

Procedure:

  • Cell Seeding and Treatment : Follow steps 1-4 from the Trypan Blue protocol.

  • Addition of MTT : Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis : Normalize the absorbance values to the untreated control to determine the percentage of viable cells.

Data Presentation

When performing a dose-response experiment for cell viability, it is important to structure your data clearly. Below are example tables for presenting your results.

Table 1: Example of Trypan Blue Viability Data

ONO-6950 Conc. (µM)Total Cells (x10⁴)Viable Cells (x10⁴)% Viability
0 (Untreated)5.25.198.1
0 (Vehicle)5.15.098.0
15.35.298.1
105.04.896.0
504.53.884.4
1003.12.064.5

Table 2: Example of MTT Assay Data

ONO-6950 Conc. (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Untreated)1.25100.0
0 (Vehicle)1.2398.4
11.2499.2
101.1592.0
500.9878.4
1000.6552.0

Visualizations

ONO-6950 Signaling Pathway

ONO6950_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Signaling Downstream Signaling (e.g., Calcium Mobilization) CysLT1->Signaling CysLT2 CysLT2 Receptor CysLT2->Signaling Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Leukotrienes->CysLT2 ONO6950 ONO-6950 ONO6950->CysLT1 ONO6950->CysLT2 Inflammation Inflammatory Response Signaling->Inflammation

Caption: Mechanism of ONO-6950 as a dual CysLT1/CysLT2 receptor antagonist.

Troubleshooting Workflow for Cell Viability Issues

Troubleshooting_Workflow Start Start: Decreased Cell Viability Observed Confirm Confirm Reproducibility Start->Confirm Check_Cells Assess Cell Health (Passage #, Contamination) Confirm->Check_Cells Check_Compound Review Compound Preparation & Storage Check_Cells->Check_Compound Dose_Response Perform Viability Dose-Response Assay Check_Compound->Dose_Response Controls Include Vehicle & Untreated Controls Dose_Response->Controls Decision Is Viability Still Low Compared to Vehicle Control? Controls->Decision Conclusion_Compound Conclusion: High concentrations of ONO-6950 may be cytotoxic to the cell line. Decision->Conclusion_Compound Yes Conclusion_Solvent Conclusion: Solvent is causing cytotoxicity. Decision->Conclusion_Solvent No Alternative_Assay Consider Alternative Viability Assay (e.g., LDH) Conclusion_Compound->Alternative_Assay

Caption: Logical workflow for troubleshooting unexpected cell death.

References

Validation & Comparative

A Preclinical Comparative Analysis of Gemilukast and Montelukast for Asthma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical data for Gemilukast (ONO-6950) and Montelukast, two cysteinyl leukotriene (CysLT) receptor antagonists investigated for the treatment of asthma. The information presented is collated from publicly available preclinical studies to assist researchers in understanding the key differences in their mechanisms of action, in vitro potency, and in vivo efficacy.

Mechanism of Action: A Tale of Two Receptors

Montelukast is a well-established selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor.[1] The CysLT1 receptor is the primary mediator of the bronchoconstrictor effects of LTD4, a potent inflammatory mediator in asthma.[2] By blocking this receptor, Montelukast effectively reduces airway inflammation and relaxes smooth muscle.[1]

This compound, on the other hand, is a dual antagonist, targeting both the CysLT1 and CysLT2 receptors.[3][4] While the role of the CysLT2 receptor in asthma is less defined, it is also activated by cysteinyl leukotrienes and is believed to contribute to inflammatory processes. This dual antagonism suggests that this compound may offer a broader mechanism of action by inhibiting signaling through both known CysLT receptors.

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_cellular_response Cellular Response Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT2 CysLT2 Receptor LTC4->CysLT2 LTC4->CysLT2 LTE4 LTE4 LTD4->LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 LTD4->CysLT1 Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Inflammation CysLT1->Inflammation CysLT2->Inflammation Montelukast Montelukast Montelukast->CysLT1 This compound This compound This compound->CysLT1 This compound->CysLT2

Cysteinyl Leukotriene Pathway and Drug Targets.

In Vitro Receptor Binding Affinity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Montelukast against human cysteinyl leukotriene receptors. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Assay TypeReference
This compound Human CysLT1 Receptor1.7Antagonist Activity
Human CysLT2 Receptor25Antagonist Activity
Human CysLT1 Receptor1.7Inhibition of Ca2+ response
Montelukast Human CysLT1 Receptor0.46Inhibition of Ca2+ response

Preclinical In Vivo Efficacy in Asthma Models

The efficacy of this compound and Montelukast has been evaluated in various animal models of asthma, primarily in guinea pigs. The data below highlights their effects on bronchoconstriction induced by different stimuli.

Table 2: In Vivo Efficacy in Guinea Pig Models of Bronchoconstriction

StimulusCompoundDose (mg/kg, p.o.)EffectReference
LTC4-induced This compound 0.03 - 10Dose-dependently attenuated bronchoconstriction, with almost complete inhibition at 3 mg/kg.
≥ 1Significantly stronger inhibition than montelukast.
Montelukast -Partial or negligible inhibition.
LTD4-induced This compound 0.3 - 1Fully attenuated bronchoconstriction.
Montelukast 0.1 - 0.3Fully attenuated bronchoconstriction.
OVA-induced This compound 3Inhibitory effect was significantly greater than montelukast alone and comparable to combination therapy with montelukast and a CysLT2 antagonist.

Preclinical Safety and Pharmacokinetics

Montelukast: Preclinical toxicology studies have shown that Montelukast is non-genotoxic, non-carcinogenic, and non-teratogenic. The primary target organ for toxicity in rats and monkeys was the gastrointestinal system. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg/day in adult rats and 150 mg/kg/day in adult monkeys. Pharmacokinetic studies in mice and rats have been conducted to support its clinical use.

This compound: As of the latest search, detailed preclinical safety and pharmacokinetic data for this compound are not extensively available in the public domain.

Experimental Protocols

In Vitro CysLT Receptor Binding Assay (Competitive Binding)

This protocol is a synthesized representation based on standard receptor binding assay methodologies.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either human CysLT1 or CysLT2 receptors are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled CysLT ligand (e.g., [3H]LTD4 for CysLT1), and varying concentrations of the test compound (this compound or Montelukast).

    • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value is determined by non-linear regression analysis of the competition binding curves, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Receptor Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Membrane Isolation Membrane Isolation Cell Culture->Membrane Isolation Incubation Incubate: - Membranes - Radioligand - Test Compound Membrane Isolation->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Calculate IC50 Scintillation Counting->Data Analysis

Workflow for In Vitro Receptor Binding Assay.
In Vivo Ovalbumin (OVA)-Induced Asthma Model in Guinea Pigs

This protocol is a synthesized representation based on common methodologies for inducing allergic asthma in guinea pigs.

  • Sensitization:

    • Male Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) as an adjuvant, dissolved in saline.

    • A booster injection may be given after a period of 1-2 weeks to enhance the allergic response.

  • Drug Administration:

    • This compound, Montelukast, or vehicle is administered orally (p.o.) via gavage at the specified doses at a predetermined time before the allergen challenge (e.g., 2 hours or 24 hours).

  • Allergen Challenge and Bronchoconstriction Measurement:

    • Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph to measure baseline respiratory parameters.

    • The animals are then exposed to an aerosolized solution of ovalbumin (e.g., 0.1-1%) for a defined period (e.g., 5 minutes).

    • Bronchoconstriction is measured as an increase in specific airway resistance (sRaw) or as changes in other respiratory parameters like tidal volume and respiratory rate. Measurements are taken continuously or at specific time points after the challenge.

  • Data Analysis:

    • The peak increase in sRaw or the area under the curve (AUC) of the bronchoconstrictor response is calculated.

    • The percentage inhibition of the bronchoconstrictor response by the test compounds is determined by comparing the responses in the drug-treated groups to the vehicle-treated control group.

In Vivo Asthma Model Workflow cluster_sensitization Sensitization Phase (2-3 weeks) cluster_treatment Treatment and Challenge cluster_measurement Measurement and Analysis Initial OVA Injection Initial OVA Injection Booster OVA Injection Booster OVA Injection Initial OVA Injection->Booster OVA Injection Drug Administration Oral Gavage: - this compound - Montelukast - Vehicle Booster OVA Injection->Drug Administration OVA Aerosol Challenge OVA Aerosol Challenge Drug Administration->OVA Aerosol Challenge Plethysmography Measure Bronchoconstriction (e.g., sRaw) OVA Aerosol Challenge->Plethysmography Data Analysis Calculate % Inhibition Plethysmography->Data Analysis

References

Dual vs. Selective Cysteinyl Leukotriene Antagonists: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacological differences and therapeutic potential of dual CysLT1/CysLT2 receptor antagonists versus selective CysLT1 receptor antagonists in the context of inflammatory diseases such as asthma.

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[1] Their effects are mediated through two distinct G protein-coupled receptors: the well-characterized CysLT1 receptor and the more recently identified CysLT2 receptor. For decades, selective CysLT1 receptor antagonists like montelukast, zafirlukast, and pranlukast have been cornerstone therapies in the management of asthma.[2] However, the incomplete efficacy in some patients has spurred the development of dual antagonists that block both CysLT1 and CysLT2 receptors, offering the potential for broader and more effective therapeutic intervention. This guide provides a detailed head-to-head comparison of these two classes of antagonists, supported by experimental data, to aid researchers and drug development professionals in this field.

Unveiling the Pharmacological Profiles: A Quantitative Comparison

The key distinction between dual and selective CysLT antagonists lies in their receptor binding affinities and functional inhibitory activities. The following tables summarize the in vitro potency of representative compounds from each class.

CompoundClassReceptorIC50 (nM)Reference
Gemilukast (ONO-6950) Dual Antagonisthuman CysLT11.7[3]
human CysLT225[3]
ONO-2050297 Dual AntagonistCysLT117[4]
CysLT20.87
Montelukast Selective CysLT1 Antagonisthuman CysLT10.46
Zafirlukast Selective CysLT1 AntagonistCysLT145.4
CysLT2>10,000

Table 1: Functional Inhibitory Activity (IC50) of Dual and Selective CysLT Antagonists. This table showcases the concentration of the antagonist required to inhibit 50% of the CysLT-mediated response in functional assays, such as calcium mobilization.

The Rationale for Dual Antagonism: Targeting a Broader Pathway

The CysLT signaling pathway is a critical component of the inflammatory cascade in asthma. Selective CysLT1 antagonists effectively block the actions of LTD4, a potent bronchoconstrictor. However, LTC4 can also signal through the CysLT2 receptor, and its effects may not be fully addressed by selective CysLT1 blockade. Dual antagonists, by inhibiting both receptors, are hypothesized to provide a more comprehensive suppression of the CysLT pathway, potentially leading to improved clinical outcomes, especially in patients who are less responsive to selective CysLT1 antagonists.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO LTA4 LTA4 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R Low Affinity CysLT2R CysLT2 Receptor LTC4->CysLT2R High Affinity LTE4 LTE4 LTD4->LTE4 LTD4->CysLT1R High Affinity LTD4->CysLT2R High Affinity Inflammatory_Response Pathophysiological Responses in Asthma CysLT1R->Inflammatory_Response Bronchoconstriction, Inflammation CysLT2R->Inflammatory_Response Inflammation, Vascular Permeability Selective_Antagonist Selective CysLT1 Antagonist (e.g., Montelukast) Selective_Antagonist->CysLT1R Dual_Antagonist Dual CysLT1/CysLT2 Antagonist (e.g., this compound) Dual_Antagonist->CysLT1R Dual_Antagonist->CysLT2R

Caption: CysLT Signaling and Antagonist Intervention.

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

Animal models of asthma and clinical trials provide crucial evidence for the therapeutic potential of dual CysLT antagonism.

A clinical trial directly comparing the dual antagonist ONO-6950 (this compound) with the selective CysLT1 antagonist montelukast in patients with mild allergic asthma demonstrated that ONO-6950 significantly attenuated both the early and late asthmatic responses to allergen challenge compared to placebo. Notably, there were no significant differences observed between ONO-6950 and montelukast in this study, suggesting that at the doses tested, the clinical benefit was primarily driven by CysLT1 receptor blockade. However, the authors suggest that further studies are needed to determine if dual antagonism offers additional benefits.

Preclinical studies with this compound in guinea pig models of asthma showed dose-dependent inhibition of LTC4- and LTD4-induced bronchoconstriction. The inhibitory effect of this compound on LTC4-induced bronchoconstriction was significantly stronger than that of montelukast at higher doses.

Studies with montelukast in ovalbumin-sensitized mouse models of asthma have shown a significant reduction in airway eosinophilia and hyperresponsiveness.

Study TypeModelAntagonist(s)Key FindingsReference
Clinical TrialMild Allergic Asthma PatientsONO-6950 (Dual), Montelukast (Selective)Both antagonists significantly attenuated early and late asthmatic responses to allergen challenge compared to placebo. No significant difference between ONO-6950 and montelukast.
PreclinicalGuinea Pig Asthma ModelThis compound (Dual), Montelukast (Selective)This compound dose-dependently inhibited LTC4- and LTD4-induced bronchoconstriction. Stronger inhibition of LTC4-induced bronchoconstriction than montelukast at higher doses.
PreclinicalMouse Asthma ModelMontelukast (Selective)Significantly reduced airway eosinophilic inflammation and airway hyperresponsiveness.

Table 2: Summary of In Vivo Studies Comparing Dual and Selective CysLT Antagonists.

Experimental Methodologies: A Guide for Researchers

Reproducible and robust experimental protocols are fundamental to advancing our understanding of CysLT antagonists. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 or CysLT2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing either the human CysLT1 or CysLT2 receptor. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-LTD4), and varying concentrations of the unlabeled test compound (dual or selective antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes (CysLT1R or CysLT2R) Start->Membrane_Prep Assay_Setup Add Membranes, Radioligand & Test Compound to Plate Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 & Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT receptor agonist.

Protocol:

  • Cell Culture: Culture cells stably expressing either the CysLT1 or CysLT2 receptor in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate.

  • Agonist Stimulation: Add a CysLT receptor agonist (e.g., LTD4 or LTC4) to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Calcium_Mobilization_Assay_Workflow Start Start Cell_Culture Culture CysLT Receptor- Expressing Cells in Plate Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Antagonist_Addition Add Test Antagonist and Incubate Dye_Loading->Antagonist_Addition Agonist_Stimulation Stimulate with CysLT Agonist Antagonist_Addition->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence (Calcium Influx) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Gemilukast Clinical Trial Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for the specific clinical trial NCT01536041 could not be located. This guide therefore presents a detailed analysis of the most relevant available data from a phase 2 clinical trial (NCT01551147) that evaluated the same investigational drug, Gemilukast (ONO-6950), in a similar patient population with mild allergic asthma.

Introduction to this compound and the Cysteinyl Leukotriene Pathway

This compound (ONO-6950) is an orally administered dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma. They induce bronchoconstriction, increase vascular permeability, and promote eosinophilic inflammation in the airways. By blocking both CysLT1 and CysLT2 receptors, this compound aims to provide a more comprehensive inhibition of the pro-inflammatory effects of cysteinyl leukotrienes compared to agents that only target the CysLT1 receptor, such as montelukast.

Cysteinyl Leukotriene Signaling Pathway

The binding of cysteinyl leukotrienes to their G-protein coupled receptors, CysLT1R and CysLT2R, triggers a cascade of intracellular signaling events that ultimately lead to the pathological features of asthma.

Cysteinyl_Leukotriene_Signaling cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in Asthma CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds Gq Gq Protein CysLT1R->Gq CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK Bronchoconstriction Bronchoconstriction ERK->Bronchoconstriction Inflammation Inflammation (Eosinophil Recruitment) ERK->Inflammation VascularPermeability Increased Vascular Permeability ERK->VascularPermeability This compound This compound (Dual Antagonist) This compound->CysLT1R blocks This compound->CysLT2R blocks Montelukast Montelukast (CysLT1 Antagonist) Montelukast->CysLT1R blocks

Caption: Simplified Cysteinyl Leukotriene Signaling Pathway in Asthma.

Clinical Trial Data: this compound (NCT01551147)

This section presents a comparative analysis of this compound based on the findings from the NCT01551147 clinical trial.

Performance Comparison

The following tables summarize the key efficacy and safety data from the trial, comparing this compound to the established CysLT1 antagonist, montelukast, and a placebo.

Table 1: Efficacy of this compound vs. Montelukast and Placebo in Attenuating Allergen-Induced Asthmatic Responses

ParameterThis compound (200 mg)Montelukast (10 mg)Placebo
Early Asthmatic Response (EAR)
Mean Max % Fall in FEV₁15.2%16.5%25.8%
Mean AUC for % Fall in FEV₁ (0-3h)20.8 %·h24.1 %·h45.7 %·h
Late Asthmatic Response (LAR)
Mean Max % Fall in FEV₁10.1%11.8%19.4%
Mean AUC for % Fall in FEV₁ (3-7h)25.9 %·h32.5 %·h58.6 %·h

FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve

Table 2: Effect of this compound on Allergen-Induced Airway Inflammation

ParameterThis compound (200 mg)Montelukast (10 mg)Placebo
Sputum Eosinophils (%)
Pre-allergen1.01.11.2
Post-allergen2.43.15.8

Table 3: Safety and Tolerability Profile

Adverse Event CategoryThis compound (200 mg)Montelukast (10 mg)Placebo
Number of Subjects with AEs10911
Most Common AEsHeadache, NasopharyngitisHeadache, DizzinessHeadache, Cough

AE: Adverse Event

Experimental Protocols

The methodologies employed in the NCT01551147 trial are detailed below.

Study Design

The study was a randomized, double-blind, three-way crossover, placebo- and active-controlled trial. Twenty subjects with mild allergic asthma completed three treatment periods, each lasting 8 days, separated by a washout period of at least 13 days.

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods (3-way Crossover) cluster_period1 Period 1 (8 days) cluster_period2 Period 2 (8 days) cluster_period3 Period 3 (8 days) cluster_challenge Allergen Challenge & Assessments Screening Subject Screening (Mild Allergic Asthma) Randomization Randomization (n=20) Screening->Randomization Treatment1 This compound (200mg) or Montelukast (10mg) or Placebo Randomization->Treatment1 Washout1 Washout (≥13 days) Treatment1->Washout1 AllergenChallenge Allergen Inhalation (Day 7 of each period) Treatment2 Crossover Treatment Washout1->Treatment2 Washout2 Washout (≥13 days) Treatment2->Washout2 Treatment3 Crossover Treatment Washout2->Treatment3 FEV1 FEV₁ Measurement (0-7 hours post-challenge) AllergenChallenge->FEV1 Sputum Sputum Induction (Pre- and Post-challenge) AllergenChallenge->Sputum

Caption: Experimental Workflow of the NCT01551147 Clinical Trial.
Key Procedures

  • Treatment Administration: Subjects received a daily oral dose of either this compound (200 mg), montelukast (10 mg), or a matching placebo for 8 days during each treatment period.

  • Allergen Challenge: On day 7 of each treatment period, two hours after the dose, subjects underwent an inhaled allergen challenge.

  • Efficacy Assessments: The primary efficacy endpoints were the maximum percentage fall in Forced Expiratory Volume in 1 second (FEV₁) and the area under the curve (AUC) for the percentage fall in FEV₁ during the early (0-3 hours) and late (3-7 hours) asthmatic responses.

  • Inflammation Assessment: Sputum was induced before the first dose on day 1 and 24 hours after the allergen challenge to measure eosinophil counts.

  • Safety Assessment: Adverse events were monitored throughout the study.

Comparison with Alternatives

The current standard of care for mild allergic asthma, as outlined in the Global Initiative for Asthma (GINA) guidelines, involves the use of as-needed low-dose inhaled corticosteroids (ICS) with a long-acting beta-agonist (LABA), or daily low-dose ICS. Leukotriene receptor antagonists (LTRAs) like montelukast are considered alternative or add-on therapies.

The results from the NCT01551147 trial suggest that this compound is effective in attenuating both the early and late asthmatic responses to allergen challenge, with an efficacy comparable to montelukast. Both active treatments were significantly better than placebo. This compound also demonstrated a reduction in allergen-induced sputum eosinophilia, a key marker of airway inflammation.

The dual antagonism of both CysLT1 and CysLT2 receptors by this compound theoretically offers a broader mechanism of action than single CysLT1 antagonists. However, in this study with a limited number of subjects with mild asthma, a statistically significant clinical benefit of this compound over montelukast was not demonstrated. Further studies in larger and more diverse asthma populations would be necessary to determine if the dual antagonism of this compound translates into superior clinical efficacy.

Conclusion for Drug Development Professionals

The data from the NCT01551147 trial indicate that this compound is a well-tolerated and effective antagonist of the cysteinyl leukotriene pathway. Its performance is comparable to the established CysLT1 antagonist, montelukast, in the context of allergen-induced asthma in a mild patient population. The key differentiator for this compound is its dual CysLT1/CysLT2 antagonism. Future research should focus on demonstrating a clear clinical advantage of this dual mechanism, potentially in patient subgroups with a more pronounced CysLT2-mediated disease component or in more severe asthma populations where existing treatments are less effective. The development of specific biomarkers to identify patients who would benefit most from dual CysLT1/CysLT2 antagonism could be a crucial step in the future clinical development of this compound.

ONO-6950 (Gemilukast) Phase 2 Clinical Trial in Asthma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-6950 (Gemilukast) based on available Phase 2 clinical trial data for the treatment of asthma. It objectively assesses its performance against a currently available alternative and outlines the experimental protocols of the key clinical trial.

Executive Summary

ONO-6950 (this compound) is an orally administered dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2][3] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway inflammation, and mucus secretion.[4][5] While existing leukotriene receptor antagonists, such as montelukast, selectively block the CysLT1 receptor, ONO-6950's dual antagonism presents a novel therapeutic approach. A key Phase 2 clinical trial (NCT01551147) evaluated the efficacy and safety of ONO-6950 in patients with mild allergic asthma. This guide will delve into the findings of this trial and compare them with the established CysLT1 antagonist, montelukast, as well as provide context with the broader landscape of current asthma therapies.

Data Presentation: ONO-6950 vs. Montelukast in Allergen-Induced Asthma

The following tables summarize the key quantitative data from the Phase 2 clinical trial NCT01551147, which compared ONO-6950, montelukast, and placebo in attenuating allergen-induced asthmatic responses.

Table 1: Effect on Early Asthmatic Response (EAR)

Outcome MeasureONO-6950 (200 mg)Montelukast (10 mg)Placebo
Maximum % fall in FEV₁ Significantly attenuated vs. Placebo (P < 0.05)Significantly attenuated vs. PlaceboNo significant attenuation
Area Under the %FEV₁/time curve Significantly attenuated vs. Placebo (P < 0.05)Significantly attenuated vs. PlaceboNo significant attenuation

FEV₁: Forced Expiratory Volume in 1 second. Data from NCT01551147.

Table 2: Effect on Late Asthmatic Response (LAR)

Outcome MeasureONO-6950 (200 mg)Montelukast (10 mg)Placebo
Maximum % fall in FEV₁ Significantly attenuated vs. Placebo (P < 0.05)Significantly attenuated vs. PlaceboNo significant attenuation
Area Under the %FEV₁/time curve Significantly attenuated vs. Placebo (P < 0.05)Significantly attenuated vs. PlaceboNo significant attenuation

FEV₁: Forced Expiratory Volume in 1 second. Data from NCT01551147.

Table 3: Effect on Airway Inflammation

BiomarkerONO-6950 (200 mg)Montelukast (10 mg)Placebo
Allergen-induced Sputum Eosinophils Significantly attenuated vs. PlaceboNot significantly different from ONO-6950No significant attenuation

Data from NCT01551147.

Note: While ONO-6950 demonstrated significant efficacy compared to placebo, the study found no significant differences between ONO-6950 and montelukast in the measured outcomes. The authors of the study concluded that the observed attenuation of asthmatic responses is consistent with CysLT1 blockade and that further studies are required to determine if dual CysLT1/2 antagonism offers additional benefits.

Comparison with Other Asthma Therapies

The current treatment landscape for moderate-to-severe asthma, particularly for patients with type 2 inflammation, is dominated by biologic therapies. These monoclonal antibodies target specific inflammatory pathways.

Table 4: Overview of Selected Biologics for Severe Asthma

Drug NameTargetKey Efficacy
Omalizumab IgEReduces exacerbations in allergic asthma.
Mepolizumab, Reslizumab, Benralizumab IL-5 or IL-5RReduce exacerbations in eosinophilic asthma.
Dupilumab IL-4Rα (blocks IL-4 & IL-13 signaling)Reduces exacerbations and improves lung function in eosinophilic and allergic asthma.
Tezepelumab TSLPBroadly reduces exacerbations across severe asthma phenotypes.

It is important to note that ONO-6950, as an oral small molecule, offers a different administration route compared to the injectable biologics. Its potential positioning in the treatment paradigm, particularly for patients who may not be candidates for or prefer to avoid biologics, warrants further investigation.

Experimental Protocols

Key Experiment: NCT01551147 - A Placebo and Active Controlled Study of ONO-6950 Following Allergen Challenge in Patients With Asthma

  • Study Design: A randomized, double-blind, three-way crossover study.

  • Participants: Subjects with a documented history of both early (EAR) and late (LAR) asthmatic responses to a specific allergen.

  • Treatment Arms:

    • ONO-6950 (200 mg, once daily)

    • Montelukast (10 mg, once daily)

    • Placebo (once daily)

  • Treatment Period: Each treatment was administered for 8 days.

  • Procedures:

    • On day 7 of each treatment period, two hours after the dose, subjects underwent an inhaled allergen challenge.

    • Forced expiratory volume in 1 second (FEV₁) was measured for 7 hours post-challenge to assess EAR and LAR.

    • Sputum induction was performed before and after the allergen challenge to measure inflammatory markers, including eosinophils.

    • Airway hyperresponsiveness was also assessed.

  • Primary Outcome: The effect of ONO-6950 versus placebo on the EAR and LAR.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_antagonists Therapeutic Intervention CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq CysLT2 CysLT2 Receptor CysLT2->Gq LTC4 LTC₄ LTC4->CysLT1 Lower Affinity LTC4->CysLT2 Equal Affinity LTD4 LTD₄ LTD4->CysLT1 High Affinity LTD4->CysLT2 Equal Affinity LTE4 LTE₄ PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Inflammation Inflammation Ca_release->Inflammation ONO_6950 ONO-6950 (this compound) ONO_6950->CysLT1 Antagonist ONO_6950->CysLT2 Antagonist Montelukast Montelukast Montelukast->CysLT1 Antagonist

Caption: CysLT Signaling Pathway in Asthma and Points of Intervention.

G cluster_screening Screening Phase cluster_treatment Treatment Phase (3-Way Crossover) cluster_assessment Assessment Phase (During each period) Patient_Recruitment Patient Recruitment (Mild Allergic Asthma) Allergen_Challenge_Screen Screening Allergen Challenge (Confirm EAR & LAR) Patient_Recruitment->Allergen_Challenge_Screen Randomization Randomization Allergen_Challenge_Screen->Randomization Period1 Period 1 (8 days) Randomization->Period1 Washout1 Washout Period1->Washout1 Dosing Daily Dosing (ONO-6950/Montelukast/Placebo) Period1->Dosing Period2 Period 2 (8 days) Washout2 Washout Period2->Washout2 Period2->Dosing Period3 Period 3 (8 days) Period3->Dosing Washout1->Period2 Washout2->Period3 Allergen_Challenge_Test Allergen Challenge (Day 7) Dosing->Allergen_Challenge_Test FEV1_Measurement FEV₁ Measurement (0-7h) Allergen_Challenge_Test->FEV1_Measurement Sputum_Induction Sputum Induction (Pre/Post Challenge) Allergen_Challenge_Test->Sputum_Induction

Caption: Experimental Workflow of the NCT01551147 Clinical Trial.

References

ONO-6950: A Benchmarking Analysis Against Standard-of-Care Asthma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ONO-6950 (gemilukast), a dual cysteinyl leukotriene 1 and 2 (CysLT1/2) receptor antagonist, against established standard-of-care therapies for asthma. While ONO-6950 showed promise in preclinical models, clinical trial data suggests its development for asthma has not progressed, likely due to a lack of superior efficacy compared to existing treatments. This document summarizes the available data to inform future research and development in respiratory therapeutics.

Executive Summary

ONO-6950 is an orally active dual antagonist of CysLT1 and CysLT2 receptors.[1][2][3] Preclinical studies demonstrated its potential to inhibit bronchoconstriction and airway inflammation.[1] However, a key clinical trial in patients with mild allergic asthma found that ONO-6950 did not demonstrate a significant advantage over montelukast, a selective CysLT1 receptor antagonist.[4] A 2022 review further noted that this compound did not show different outcomes when compared to montelukast. Consequently, ONO-6950 does not appear in the recent development pipeline of Ono Pharmaceutical, suggesting its development for asthma has been discontinued.

This guide will delve into the mechanism of action of ONO-6950, present the available preclinical and clinical data in comparison to montelukast, and provide an overview of the current, more effective standard-of-care asthma therapies that set a high bar for new market entrants.

Mechanism of Action: The Dual CysLT1/2 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that contribute significantly to the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation. While standard leukotriene receptor antagonists like montelukast selectively block the CysLT1 receptor, ONO-6950 was designed to inhibit both the CysLT1 and CysLT2 receptors, with the hypothesis that this dual antagonism could offer broader and more potent anti-inflammatory effects.

cluster_0 Leukotriene Synthesis cluster_1 CysLT Pathway cluster_2 Receptor Binding and Pathophysiology cluster_3 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R LTD4->CysLT2R Asthma_Pathophysiology Asthma Pathophysiology (Bronchoconstriction, Inflammation, etc.) CysLT1R->Asthma_Pathophysiology CysLT2R->Asthma_Pathophysiology Montelukast Montelukast (Standard of Care) Montelukast->CysLT1R Antagonizes ONO_6950 ONO-6950 (this compound) ONO_6950->CysLT1R Antagonizes ONO_6950->CysLT2R Antagonizes A Cells expressing human CysLT1 or CysLT2 receptors B Incubate with varying concentrations of ONO-6950 or Montelukast A->B C Stimulate with CysLT agonist (e.g., LTD4 or LTC4) B->C D Measure intracellular calcium mobilization C->D E Calculate IC50 values D->E cluster_0 Screening Phase cluster_1 Treatment Phase (3-way Crossover) cluster_2 Analysis P1 Recruit subjects with mild allergic asthma P2 Confirm EAR and LAR to allergen challenge P1->P2 T1 Period 1: Administer ONO-6950, Montelukast, or Placebo (8 days) P2->T1 T2 Allergen challenge on Day 7 T1->T2 T3 Measure FEV1 over 7 hours T2->T3 T4 Washout Period T3->T4 T5 Period 2: Crossover to another treatment T4->T5 T6 Period 3: Crossover to remaining treatment T4->T6 T5->T4 A1 Compare attenuation of EAR and LAR between treatment groups T6->A1

References

A Comparative Analysis of the Anti-inflammatory Effects of Gemilukast and Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory therapeutics, particularly for respiratory diseases such as asthma, both Gemilukast and corticosteroids represent key classes of compounds. Corticosteroids have long been the cornerstone of anti-inflammatory treatment due to their broad and potent effects. This compound, a newer entrant, offers a more targeted approach by antagonizing the cysteinyl leukotriene (CysLT) receptors. This guide provides an objective comparison of the anti-inflammatory effects of this compound and corticosteroids, supported by available experimental data, to aid researchers and drug development professionals in their understanding and evaluation of these agents.

Mechanism of Action

This compound: A Targeted Approach

This compound is a potent and orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2)[1][2][3][4]. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions[1]. They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting the recruitment of eosinophils, all of which contribute to airway inflammation. By blocking the CysLT1 and CysLT2 receptors, this compound effectively inhibits these pro-inflammatory signaling pathways.

Corticosteroids: Broad-Spectrum Immunosuppression

Corticosteroids, such as dexamethasone, budesonide, and prednisolone, exert their anti-inflammatory effects through a broad range of mechanisms. They bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can act in two primary ways:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and interleukin-10.

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of multiple inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and adhesion molecules.

Quantitative Comparison of Anti-inflammatory Potency

Direct comparative studies of this compound and corticosteroids using the same experimental models are limited. The following tables summarize available quantitative data from separate in vitro and in vivo studies to provide a basis for comparison.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget/AssayCell TypeIC50Maximal Inhibition (%)Reference
This compound Human CysLT1 Receptor-1.7 nMNot Reported
Human CysLT2 Receptor-25 nMNot Reported
Budesonide LPS-induced TNF-α releasePeripheral Blood Mononuclear Cells (PBMCs)Not Reported~70%
LPS-induced IL-6 releasePBMCsNot Reported~70%
Poly I:C-induced IL-6 releaseBronchial Epithelial CellsNot Reported~20%
Dexamethasone IL-1β–stimulated GM-CSF releaseAlveolar Macrophages (from smokers)Significantly different from COPD patients57% (basal release)
Con-A stimulated PBMC proliferationPBMCs (from healthy controls)< 10-6 MNot Reported

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelEndpointEffective DoseInhibition (%)Reference
This compound Guinea Pig Asthma ModelLTC4-induced bronchoconstriction3 mg/kg, p.o.Almost complete
Guinea Pig Asthma ModelLTD4-induced airway vascular hyperpermeability0.3 mg/kg, p.o.Complete
Guinea Pig Asthma ModelOVA-induced bronchoconstriction3 mg/kg, p.o.Significantly greater than montelukast alone
Dexamethasone Guinea Pig Chronic Airway InflammationMononuclear cell infiltrationNot SpecifiedSignificant reduction
Guinea Pig Chronic Airway InflammationEosinophil infiltrationNot SpecifiedSignificant reduction
Montelukast (Leukotriene Receptor Antagonist) Guinea Pig Chronic Airway InflammationMononuclear cell infiltrationNot SpecifiedNo significant effect
Guinea Pig Chronic Airway InflammationEosinophil infiltrationNot SpecifiedSignificant reduction
Methylprednisolone (Corticosteroid) Rat Allergic Asthma ModelLate airway responseNot SpecifiedInhibition
Rat Allergic Asthma ModelCellular infiltrationNot SpecifiedReduction

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound and corticosteroids.

Gemilukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R binds CysLT2R CysLT2 Receptor Leukotrienes->CysLT2R binds This compound This compound This compound->CysLT1R inhibits This compound->CysLT2R inhibits Inflammation Inflammatory Responses (Bronchoconstriction, Eosinophil Recruitment, Increased Vascular Permeability) CysLT1R->Inflammation activates CysLT2R->Inflammation activates

Caption: this compound's mechanism of action.

Corticosteroid_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Corticosteroid Corticosteroid GR_cytoplasm Glucocorticoid Receptor (GR) Corticosteroid->GR_cytoplasm binds Corticosteroid_GR_complex_cytoplasm Corticosteroid-GR Complex Corticosteroid_GR_complex_nucleus Corticosteroid-GR Complex Corticosteroid_GR_complex_cytoplasm->Corticosteroid_GR_complex_nucleus translocates NFkB_AP1 NF-κB / AP-1 Corticosteroid_GR_complex_nucleus->NFkB_AP1 inhibits GRE Glucocorticoid Response Elements (GREs) Corticosteroid_GR_complex_nucleus->GRE binds Inflammatory_Genes Inflammatory Genes (Cytokines, Chemokines) NFkB_AP1->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation promotes Anti_inflammatory_Genes Anti-inflammatory Genes GRE->Anti_inflammatory_Genes activates Anti_inflammatory_Genes->Inflammation inhibits

Caption: Corticosteroid's mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the anti-inflammatory effects of this compound and corticosteroids.

In Vitro Receptor Binding Assay (for this compound)
  • Objective: To determine the binding affinity (IC50) of this compound for the CysLT1 and CysLT2 receptors.

  • Principle: A competitive binding assay is used where a radiolabeled ligand (e.g., [3H]LTD4) competes with unlabeled this compound for binding to the target receptors expressed in cell membranes.

  • Protocol Outline:

    • Membrane Preparation: Cell membranes expressing either human CysLT1 or CysLT2 receptors are prepared from cultured cells (e.g., CHO or HEK293 cells transfected with the receptor gene).

    • Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a suitable buffer.

    • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated using non-linear regression analysis.

In Vitro Cytokine Release Assay (for Corticosteroids)
  • Objective: To measure the inhibitory effect of corticosteroids on the production of pro-inflammatory cytokines from immune cells.

  • Principle: Immune cells are stimulated with an inflammatory agent in the presence or absence of a corticosteroid, and the amount of cytokine released into the cell culture supernatant is quantified.

  • Protocol Outline:

    • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.

    • Cell Plating: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in a suitable culture medium.

    • Treatment: Cells are pre-incubated with various concentrations of a corticosteroid (e.g., dexamethasone, 10^-10 to 10^-6 M) for 1 hour.

    • Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.

    • Supernatant Collection: The cell culture supernatants are collected after centrifugation.

    • Cytokine Quantification: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: The percentage of inhibition of cytokine release by the corticosteroid is calculated relative to the stimulated control, and the IC50 value is determined.

In Vivo Carrageenan-Induced Paw Edema Model (General Anti-inflammatory Assay)
  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

  • Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Protocol Outline:

    • Animals: Male Wistar rats (150-200 g) are used.

    • Treatment: The test compound (e.g., this compound or a corticosteroid) is administered orally or intraperitoneally at various doses one hour before the carrageenan injection. A control group receives the vehicle.

    • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: The percentage of inhibition of paw edema is calculated for each treated group compared to the control group.

Conclusion

This compound and corticosteroids represent two distinct strategies for combating inflammation. Corticosteroids offer potent, broad-spectrum anti-inflammatory and immunosuppressive effects by targeting the expression of a wide array of inflammatory genes. This broad action, however, is also associated with a range of potential side effects, especially with long-term systemic use.

This compound provides a more targeted approach by specifically inhibiting the CysLT1 and CysLT2 receptors, which are key mediators in the inflammatory cascade of allergic diseases like asthma. This specificity may offer a more favorable side-effect profile.

The available data, although not from direct head-to-head comparative studies, suggest that corticosteroids generally exhibit a more profound and widespread anti-inflammatory effect, particularly in suppressing a wide range of cytokines and immune cell infiltration. In contrast, this compound's efficacy is primarily directed at blocking the leukotriene pathway. The choice between these two classes of anti-inflammatory agents will depend on the specific disease pathophysiology, the desired therapeutic outcome, and the patient's individual characteristics. Further direct comparative studies are warranted to more definitively delineate the relative anti-inflammatory potencies and therapeutic niches of this compound and various corticosteroids.

References

Gemilukast: A Statistical and Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gemilukast (ONO-6950), a dual cysteinyl leukotriene receptor 1 and 2 (CysLT1 and CysLT2) antagonist, with other leukotriene receptor antagonists, primarily Montelukast. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.

Comparative Efficacy and Potency

This compound has been developed as a therapeutic agent for asthma, distinguishing itself from other leukotriene receptor antagonists by its dual antagonism of both CysLT1 and CysLT2 receptors.[1] This dual-action is hypothesized to offer broader and more potent anti-inflammatory and bronchodilatory effects compared to single CysLT1 antagonists like Montelukast.

Preclinical Data

In preclinical studies, this compound has demonstrated potent antagonist activity. In vitro assays showed IC50 values of 1.7 nM for human CysLT1 and 25 nM for human CysLT2.[1][2] For comparison, Montelukast's IC50 for the CysLT1 receptor is 0.46 nM.[2]

In vivo studies using guinea pig models of asthma have shown that this compound dose-dependently attenuates LTC4-induced bronchoconstriction, with a more significant effect at higher doses (1 mg/kg or more) compared to Montelukast.[2] Furthermore, at a dose of 3 mg/kg, this compound's inhibitory effect on ovalbumin (OVA)-induced bronchoconstriction was significantly greater than that of Montelukast alone and comparable to a combination therapy of Montelukast and a selective CysLT2 receptor antagonist.

CompoundTarget(s)IC50 (Human)In Vivo Model (Guinea Pig)Key Findings
This compound (ONO-6950) CysLT1 and CysLT2CysLT1: 1.7 nM CysLT2: 25 nMLTC4-induced bronchoconstrictionStronger inhibition than Montelukast at ≥1 mg/kg.
OVA-induced bronchoconstrictionAt 3 mg/kg, significantly greater inhibition than Montelukast alone.
Montelukast CysLT10.46 nMLTC4-induced bronchoconstrictionPartial or negligible inhibition of LTC4-induced airway responses.
Clinical Data

A key clinical trial (NCT01551147) directly compared the efficacy of this compound (200 mg) and Montelukast (10 mg) against a placebo in patients with mild allergic asthma. The study utilized a three-way crossover design where subjects underwent an allergen challenge.

The primary outcomes were the effects on the early asthmatic response (EAR) and the late asthmatic response (LAR) following the allergen challenge. The results indicated that this compound significantly attenuated both the EAR and LAR compared to the placebo. However, the study found no significant differences between the effects of this compound and Montelukast on these responses.

TreatmentDoseEffect on Early Asthmatic Response (EAR) vs. PlaceboEffect on Late Asthmatic Response (LAR) vs. PlaceboComparison to Montelukast
This compound (ONO-6950) 200 mgSignificant attenuationSignificant attenuationNo significant difference
Montelukast 10 mgSignificant attenuationSignificant attenuationNo significant difference
Placebo N/ABaselineBaselineN/A

An in-silico study also compared the binding affinity of this compound, Montelukast, and Zafirlukast to CysLTR1, P2Y12, and PPAR-γ. This computational analysis suggested that Montelukast has a stronger binding affinity to CysLTR1 and PPAR-γ than this compound and Zafirlukast, potentially indicating a more potent cardioprotective role.

Experimental Protocols

Detailed experimental protocols for the clinical trial NCT01551147 are not fully publicly available. However, based on the study's registration and general protocols for allergen challenge studies, a representative methodology can be outlined.

Allergen Challenge Protocol (Based on NCT01551147 Design)

1. Subject Screening and Eligibility:

  • Inclusion Criteria: Patients aged 18 to 60 with a history of bronchial asthma for at least 6 months, a Forced Expiratory Volume in 1 second (FEV1) of ≥ 70% of predicted, and a demonstrated early and late asthmatic response to a screening allergen challenge.

  • Exclusion Criteria: History of life-threatening asthma, recent respiratory tract infection or asthma exacerbation, and other significant medical conditions.

2. Study Design:

  • A randomized, double-blind, three-way crossover study.

  • Each patient undergoes three 8-day treatment periods, receiving either this compound (200 mg), Montelukast (10 mg), or a placebo once daily.

3. Allergen and Methacholine Challenges:

  • On day 7 of each treatment period, an allergen inhalation challenge is performed 2 hours after the dose.

  • FEV1 is measured at baseline and at regular intervals for up to 7 hours post-challenge to assess the EAR and LAR.

  • A methacholine challenge is performed before and after the allergen challenge to measure airway hyperresponsiveness.

4. Sputum Analysis:

  • Sputum is induced and collected before and after the allergen challenge to quantify eosinophil counts as a marker of airway inflammation.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of cysteinyl leukotrienes and the mechanism of action of this compound, as well as a typical experimental workflow for an allergen challenge study.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Target Cell Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R Binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to LTD4->CysLT2R Binds to Pathophysiological_Effects Pathophysiological Effects: - Bronchoconstriction - Airway Edema - Mucus Secretion - Eosinophil Recruitment CysLT1R->Pathophysiological_Effects CysLT2R->Pathophysiological_Effects Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid This compound This compound This compound->CysLT1R Blocks This compound->CysLT2R Blocks

Caption: this compound's dual antagonism of CysLT1 and CysLT2 receptors.

Experimental_Workflow_Allergen_Challenge Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Period_1 Treatment Period 1 (8 days) (this compound/Montelukast/Placebo) Randomization->Treatment_Period_1 Allergen_Challenge_1 Allergen Challenge (Day 7) Treatment_Period_1->Allergen_Challenge_1 Washout_1 Washout Period Allergen_Challenge_1->Washout_1 Data_Analysis Data Analysis (EAR, LAR, Sputum Eosinophils) Allergen_Challenge_1->Data_Analysis Treatment_Period_2 Treatment Period 2 (8 days) (Crossover) Washout_1->Treatment_Period_2 Allergen_Challenge_2 Allergen Challenge (Day 7) Treatment_Period_2->Allergen_Challenge_2 Washout_2 Washout Period Allergen_Challenge_2->Washout_2 Allergen_Challenge_2->Data_Analysis Treatment_Period_3 Treatment Period 3 (8 days) (Crossover) Washout_2->Treatment_Period_3 Allergen_Challenge_3 Allergen Challenge (Day 7) Treatment_Period_3->Allergen_Challenge_3 Allergen_Challenge_3->Data_Analysis

Caption: Crossover design for an allergen challenge clinical trial.

References

Dual Cysteinyl Leukotriene Receptor Antagonists: A Comparative Review of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical outcomes associated with dual cysteinyl leukotriene (CysLT) receptor antagonists, a class of drugs targeting inflammatory pathways in respiratory diseases. By objectively comparing their performance with selective CysLT1 receptor antagonists and providing detailed experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Cysteinyl Leukotrienes and their Receptors

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1] They exert their effects by binding to two main G protein-coupled receptors: the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R).

CysLT1R , the high-affinity receptor for leukotriene D4 (LTD4), is the primary target of currently approved leukotriene receptor antagonists (LTRAs) like montelukast. Its activation leads to bronchoconstriction, eosinophil recruitment, and increased vascular permeability. In contrast, CysLT2R is activated by both LTD4 and LTC4 with similar potencies and is also implicated in inflammatory processes. The rationale for developing dual CysLT1/CysLT2 receptor antagonists stems from the hypothesis that blocking both receptors may offer broader and more effective control of the inflammatory cascade than targeting CysLT1R alone.

Comparative Clinical Outcomes: Dual vs. Selective CysLT Receptor Antagonists

To date, the most clinically studied dual CysLT1/CysLT2 receptor antagonist is gemilukast (ONO-6950) . This guide focuses on the clinical data available for this compound and compares it with the well-established CysLT1 receptor antagonist, montelukast .

Table 1: Comparison of Clinical Efficacy in Mild Allergic Asthma
Clinical EndpointThis compound (ONO-6950) - 200 mg/dayMontelukast - 10 mg/dayPlacebo
Maximum % Fall in FEV1 (Early Asthmatic Response - EAR) Significantly attenuated vs. placebo (p < 0.05)[1]No significant difference from this compound[1]-
Area Under the %FEV1/Time Curve (EAR) Significantly attenuated vs. placebo (p < 0.05)[1]No significant difference from this compound[1]-
Maximum % Fall in FEV1 (Late Asthmatic Response - LAR) Significantly attenuated vs. placebo (p < 0.05)No significant difference from this compound-
Area Under the %FEV1/Time Curve (LAR) Significantly attenuated vs. placebo (p < 0.05)No significant difference from this compound-
Sputum Eosinophils Significantly attenuated vs. placeboNot reported in direct comparison-

Summary of Findings: In a clinical trial involving subjects with mild allergic asthma, this compound demonstrated significant efficacy in attenuating both the early and late asthmatic responses to allergen challenge compared to placebo. Notably, there were no significant differences observed between the effects of this compound and montelukast, suggesting that at the doses studied, the dual antagonism of this compound did not translate into a superior clinical benefit over selective CysLT1R blockade in this patient population. Whether dual CysLT1/2 antagonism offers additional benefits in more severe asthma or other inflammatory conditions requires further investigation.

Table 2: In Vitro Receptor Antagonist Potency (IC50 values)
CompoundHuman CysLT1 Receptor (nM)Human CysLT2 Receptor (nM)
This compound (ONO-6950) 1.725
Montelukast 0.46>10,000

Interpretation: In vitro studies confirm that this compound is a potent antagonist of both CysLT1 and CysLT2 receptors, whereas montelukast is highly selective for the CysLT1 receptor.

Experimental Protocols

The clinical data presented in Table 1 is based on a randomized, double-blind, three-way crossover study. A detailed methodology for such a trial is outlined below.

Protocol: Allergen Challenge Study in Mild Allergic Asthma
  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, three-way crossover study.

  • Participants: Non-smoking subjects aged 18-65 with a clinical history of mild allergic asthma and documented early and late asthmatic responses (EAR and LAR) to a relevant inhaled allergen.

  • Treatment Periods: Three treatment periods of 8 days each, separated by a washout period. In each period, subjects receive one of the three treatments:

    • Dual CysLT1/CysLT2 Receptor Antagonist (e.g., this compound 200 mg daily)

    • CysLT1 Receptor Antagonist (e.g., Montelukast 10 mg daily)

    • Placebo

  • Procedures:

    • Screening: Includes medical history, physical examination, spirometry, and an allergen inhalation challenge to confirm EAR and LAR.

    • Treatment: Subjects self-administer the assigned study medication for 8 days.

    • Allergen Challenge: On day 7 of each treatment period, subjects undergo a standardized inhaled allergen challenge.

    • Spirometry: Forced expiratory volume in one second (FEV1) is measured at baseline and at regular intervals for up to 7 hours post-allergen challenge to assess EAR and LAR.

    • Sputum Induction: Sputum is induced before and 24 hours after the allergen challenge to measure inflammatory cell counts (e.g., eosinophils).

    • Airway Hyperresponsiveness: Methacholine challenge may be performed at the beginning and end of each treatment period to assess changes in airway hyperresponsiveness.

  • Primary Outcome Measures:

    • Maximum percentage fall in FEV1 during the EAR (0-2 hours post-challenge).

    • Area under the curve for the percentage fall in FEV1 during the LAR (3-7 hours post-challenge).

  • Secondary Outcome Measures:

    • Change in sputum eosinophil counts.

    • Change in airway hyperresponsiveness to methacholine.

    • Safety and tolerability of the treatments.

Mandatory Visualizations

Cysteinyl Leukotriene Signaling Pathways

CysLT_Signaling cluster_ligands Cysteinyl Leukotrienes cluster_receptors CysLT Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Cellular Responses LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R High Affinity CysLT2R CysLT2R LTD4->CysLT2R Lower Affinity LTC4 LTC4 LTC4->CysLT2R High Affinity CysLT1R->CysLT2R Heterodimerization (Negative Regulation) Gq11 Gq/11 CysLT1R->Gq11 Gi_o Gi/o CysLT1R->Gi_o CysLT2R->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC Eosinophil_Chemotaxis Eosinophil Chemotaxis Gi_o->Eosinophil_Chemotaxis IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction Vascular_Permeability ↑ Vascular Permeability Ca_release->Vascular_Permeability Inflammation Inflammation PKC->Inflammation Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Periods (Crossover Design) cluster_assessments Assessments During Each Period cluster_analysis Data Analysis & Reporting Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (Spirometry, Allergen Challenge) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization to Treatment Sequence Baseline_Assessments->Randomization Treatment_A Period 1: Treatment A Randomization->Treatment_A Allergen_Challenge Allergen Challenge (Day 7) Treatment_A->Allergen_Challenge Washout_1 Washout Treatment_B Period 2: Treatment B Washout_1->Treatment_B Treatment_B->Allergen_Challenge Washout_2 Washout Treatment_C Period 3: Treatment C Washout_2->Treatment_C Treatment_C->Allergen_Challenge FEV1_Monitoring Post-Challenge FEV1 Monitoring Allergen_Challenge->FEV1_Monitoring Allergen_Challenge->FEV1_Monitoring Allergen_Challenge->FEV1_Monitoring Sputum_Induction Sputum Induction (Pre/Post Challenge) FEV1_Monitoring->Sputum_Induction FEV1_Monitoring->Sputum_Induction FEV1_Monitoring->Sputum_Induction Safety_Monitoring Safety Monitoring Sputum_Induction->Safety_Monitoring Sputum_Induction->Safety_Monitoring Sputum_Induction->Safety_Monitoring Safety_Monitoring->Washout_1 Safety_Monitoring->Washout_2 Data_Collection Data Collection & Unblinding Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Final_Report Clinical Study Report Statistical_Analysis->Final_Report

References

Safety Operating Guide

Personal protective equipment for handling Gemilukast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Gemilukast. As no specific, comprehensive Safety Data Sheet (SDS) for this compound was found in the public domain, the following guidance is based on established best practices for handling potent pharmaceutical compounds and investigational new drugs. It is imperative to supplement this guide with a compound-specific risk assessment conducted by your institution's environmental health and safety (EHS) department before any handling occurs.

Pre-Handling Risk Assessment

Before working with this compound, a thorough risk assessment is crucial to ensure a safe working environment.[1][2][3] This process should identify potential hazards and establish appropriate control measures.

Key Assessment Steps:

  • Evaluate Chemical Properties: Review all available information on this compound to understand its physical and chemical characteristics, and identify any known or suspected toxicity.[1]

  • Assess Exposure Routes: Consider all potential routes of exposure, including inhalation, skin contact, ingestion, and injection.[4]

  • Define Handling Procedures: Outline the specific tasks to be performed, such as weighing, dissolving, and aliquoting, and the potential for generating dust or aerosols.

  • Select Control Measures: Based on the assessment, determine the necessary engineering controls (e.g., fume hoods, glove boxes), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a primary control measure to protect laboratory personnel from exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation.
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A fit test is mandatory.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.
Eye and Face Protection Chemical Splash Goggles and Face ShieldWear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Body Protection Disposable Gown or CoverallA disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required. For higher-risk activities, disposable coveralls (e.g., Tyvek) are recommended.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound. The following step-by-step plan outlines the key phases of operation.

Step 1: Preparation

  • Review Documentation: Thoroughly review this guide and any other available information on this compound.

  • Prepare Workspace: Ensure the work area, preferably a chemical fume hood or glove box, is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including spill cleanup materials.

  • Set Up Waste Disposal: Prepare clearly labeled, sealed containers for all anticipated waste streams (solid, liquid, sharps).

  • Don PPE: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Step 2: Compound Handling

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Containment: Keep containers of this compound covered as much as possible during the procedure.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent after use.

  • Waste Disposal: Place all waste into the pre-labeled, sealed containers.

  • Doff PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

gemilukast_handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_review Review Safety Information prep_workspace Prepare Workspace & Materials prep_review->prep_workspace prep_waste Set Up Labeled Waste Containers prep_workspace->prep_waste prep_ppe Don Appropriate PPE prep_waste->prep_ppe handle_weigh Weigh & Aliquot (in containment) prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces & Equipment handle_dissolve->post_decon post_dispose Dispose of Waste in Sealed Containers post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of pharmaceutical waste is essential to protect human health and the environment. Since this compound is not explicitly classified, it is prudent to treat it as a non-hazardous pharmaceutical waste, which still requires careful management.

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with regular trash, sharps waste, or biohazardous waste. It should be collected in a dedicated, clearly labeled waste stream.

  • Containment:

    • Solid Waste: Collect solid waste (e.g., contaminated gloves, wipes, vials) in a durable, leak-proof container with a secure lid.

    • Liquid Waste: Collect liquid waste in a sealed, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound."

  • Storage: Store waste containers in a secure, designated area with restricted access until they are collected for disposal.

  • Final Disposal: The recommended method for disposing of non-hazardous pharmaceutical waste is incineration through a licensed and certified waste management contractor. Do not dispose of this compound down the drain or in a landfill. Maintain detailed records of all waste disposal activities for regulatory compliance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.